IPI-3063
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHAYOJCPNWKBL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IPI-3063 mechanism of action in B cells
An In-depth Technical Guide to the Mechanism of Action of IPI-3063 in B Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a highly potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K signaling pathway is a critical regulator of a vast array of cellular functions in B lymphocytes, including survival, proliferation, differentiation, and activation.[1][2] Dysregulation of this pathway is a common feature in various B-cell malignancies and autoimmune diseases, making PI3Kδ a rational and attractive therapeutic target.[1][3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound in B cells, detailing its effects on key cellular processes, summarizing quantitative data, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: Selective PI3Kδ Inhibition
The class I PI3Ks are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell survival, growth, and proliferation.
The p110δ catalytic isoform of PI3K is predominantly expressed in hematopoietic cells and plays a non-redundant role in B-cell signaling. This compound exerts its effects by selectively binding to and inhibiting the kinase activity of p110δ. This blockade prevents the generation of PIP3 following B-cell receptor (BCR) or other co-stimulatory receptor engagement, thereby attenuating the entire downstream signaling cascade.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for the p110δ isoform. Its effects on B-cell functions are observed at low nanomolar concentrations.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Selectivity vs. p110δ |
|---|---|---|---|
| p110δ | Biochemical | 2.5 ± 1.2 nM | - |
| p110δ | Cell-based | 0.1 nM | - |
| p110α | Cell-based | >1000-fold higher | >1000x |
| p110β | Cell-based | >1000-fold higher | >1000x |
| p110γ | Cell-based | >1000-fold higher | >1000x |
Data sourced from references.
Table 2: Functional Effects of this compound on B-Cell Activities
| B-Cell Function | Species | Stimulation Condition | Effective this compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Survival | Mouse | BAFF | 10 nM | Significant decrease in survival | |
| Proliferation | Mouse | α-IgM + IL-4 | 1 nM | Blocked proliferation | |
| Proliferation | Human | CD40L + α-IgM/IgG + IL-2 + IL-21 | 1 nM | Blocked proliferation | |
| Plasmablast Differentiation | Mouse | LPS | 1 nM | Dose-dependent decrease |
| Antibody Class Switching (to IgG1) | Mouse | αCD40 + IL-4 | 1-100 nM | Potent increase | |
Effects on B-Cell Functions
B-Cell Survival and Proliferation
PI3Kδ signaling is essential for the survival of naive B cells, which is dependent on signals from the B-cell receptor (BCR) and the B-cell activating factor (BAFF) receptor. This compound effectively inhibits these pro-survival signals.
-
Survival: In mouse B cells stimulated with BAFF, this compound reduces cell survival in a dose-dependent manner, with significant effects seen at concentrations as low as 10 nM.
-
Proliferation: this compound is a potent inhibitor of B-cell proliferation. It blocks the proliferation of mouse B cells stimulated with α-IgM + IL-4 at a concentration of 1 nM. Similarly, it potently inhibits the proliferation of human B cells stimulated with a cocktail of CD40L, anti-IgM/IgG, IL-2, and IL-21.
Plasmablast Differentiation and Antibody Secretion
The differentiation of B cells into antibody-secreting plasmablasts is a key feature of the humoral immune response. This process is also dependent on PI3Kδ signaling.
-
Inhibition of Differentiation: When mouse B cells are stimulated with lipopolysaccharide (LPS) to induce plasmablast differentiation, this compound causes a dose-dependent decrease in the formation of CD138+ plasmablasts, with significant inhibition observed starting at 1 nM. This leads to a corresponding reduction in IgM secretion.
Antibody Class Switch Recombination (CSR)
Interestingly, while inhibiting proliferation and differentiation, low-level PI3K signaling has been shown to promote antibody class switch recombination (CSR).
-
Promotion of CSR: In mouse B cells stimulated with αCD40 + IL-4, this compound potently increases the percentage of B cells that switch to expressing IgG1. This suggests that by modulating the strength of the PI3K signal, this compound can shift the functional outcome of B-cell activation.
Detailed Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.
B-Cell Proliferation Assay (CFSE-based)
This assay measures the extent to which B cells divide in response to stimulation.
-
Protocol:
-
Cell Preparation: Isolate B cells from mouse spleens or human peripheral blood using standard purification techniques (e.g., magnetic-activated cell sorting).
-
CFSE Staining: Resuspend purified B cells and stain with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be tracked by the progressive halving of fluorescence intensity.
-
Inhibitor Pre-treatment: Pre-incubate the CFSE-labeled cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 30 minutes.
-
Stimulation: Add the appropriate stimuli to induce proliferation. For mouse B cells, this could be α-IgM + IL-4. For human B cells, a combination of human CD40L, anti-human IgM/IgG, human IL-2, and human IL-21 is used.
-
Incubation: Culture the cells for a period of 72 to 120 hours to allow for multiple rounds of cell division.
-
Flow Cytometry: Harvest the cells, stain with viability dyes (e.g., 7-AAD) and B-cell markers (e.g., CD19), and analyze on a flow cytometer.
-
Data Analysis: Gate on live, single B cells (e.g., 7AAD⁻, CD19⁺). Proliferation is quantified by analyzing the histogram of CFSE fluorescence, determining the percentage of cells that have undergone division (CFSElo).
-
B-Cell Survival Assay
-
Protocol:
-
Cell Plating: Plate purified mouse B cells in culture plates.
-
Treatment: Add various concentrations of this compound along with a pro-survival stimulus such as B-cell activating factor (BAFF) or Interleukin-4 (IL-4).
-
Incubation: Culture the cells for 48 hours.
-
Analysis: Determine the number of viable cells using a method such as flow cytometry with a viability dye or a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Western Blotting for PI3K Pathway Activation
-
Protocol:
-
Cell Treatment: Pre-treat purified B cells with this compound at various concentrations for 30 minutes.
-
Stimulation: Activate the cells with a potent stimulus like LPS for a short period (e.g., 1 hour) to induce PI3K signaling.
-
Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins, such as phospho-Akt (a direct downstream target of PI3K) and total Akt (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The reduction in the phospho-Akt signal relative to total Akt indicates inhibition of the PI3K pathway.
-
Conclusion
This compound is a potent and highly selective inhibitor of the p110δ isoform of PI3K. Its mechanism of action in B cells is centered on the blockade of the PI3K/Akt signaling pathway, which is fundamental to B-cell function. This inhibition leads to a profound suppression of B-cell survival and proliferation at low nanomolar concentrations. Furthermore, this compound modulates B-cell differentiation, inhibiting the formation of antibody-secreting plasmablasts while promoting class switching to IgG1. These multifaceted effects establish this compound as a valuable tool for studying p110δ function and underscore the therapeutic potential of selective PI3Kδ inhibition for the treatment of B-cell malignancies and autoimmune disorders.
References
- 1. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 3. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]
- 4. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation | Semantic Scholar [semanticscholar.org]
Technical Guide: IPI-3063 and its Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
IPI-3063 is a potent and highly selective small molecule inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation.[2] The p110δ isoform is predominantly expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies and autoimmune diseases.[2] this compound exerts its effects by directly inhibiting p110δ activity, leading to a downstream reduction in AKT and ERK phosphorylation.[3] This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on downstream signaling pathways, and detailed protocols for assessing its activity.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the p110δ isoform of PI3K, with a biochemical IC50 of 2.5 ± 1.2 nM.[1][3] Its selectivity for p110δ is over 400-fold higher than for other class I PI3K isoforms (p110α, p110β, and p110γ).[1] In cell-based assays specific for p110δ, this compound demonstrates an IC50 of 0.1 nM, with at least a 1,000-fold higher cellular IC50 for other class I isoforms.[1] This high degree of selectivity minimizes off-target effects and underscores its utility as a specific tool for studying p110δ function.[2]
Downstream Signaling Pathways
The primary downstream effect of this compound is the inhibition of the PI3K/AKT signaling cascade. By blocking p110δ, this compound prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels at the plasma membrane leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.
Studies have shown that this compound potently reduces the phosphorylation of AKT at serine 473 (p-AKT) in B-cells, with a significant effect observed at a concentration of 1 nM.[3] Additionally, this compound has been shown to reduce the phosphorylation of ERK1/2 (p-ERK1/2), with a significant effect at 10 nM.[3]
Figure 1: this compound signaling pathway diagram.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays.
Table 1: Biochemical IC50 Values of this compound Against Class I PI3K Isoforms
| PI3K Isoform | Biochemical IC50 (nM) |
| p110α | 1171 ± 533 |
| p110β | 1508 ± 624 |
| p110γ | 2187 ± 1529 |
| p110δ | 2.5 ± 1.2 |
| Data sourced from MedchemExpress.[3] |
Table 2: Cellular IC50 Values of this compound Against Class I PI3K Isoforms
| PI3K Isoform | Cellular IC50 (nM) |
| p110α | 1901 ± 1318 |
| p110β | 102.8 ± 35.7 |
| p110γ | 418.8 ± 117.2 |
| p110δ | 0.1 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][3] |
Table 3: Functional Effects of this compound on B-Cell Responses
| B-Cell Response | Effective Concentration | Observation |
| Inhibition of p-AKT | 1 nM | Significant reduction in AKT phosphorylation.[3] |
| Inhibition of p-ERK1/2 | 10 nM | Significant reduction in ERK1/2 phosphorylation.[3] |
| B-Cell Survival | 10 nM | Significant decrease in BAFF-dependent survival.[4] |
| B-Cell Proliferation (mouse) | 1-100 nM | Potent, dose-dependent inhibition.[1] |
| B-Cell Proliferation (human) | 0.1-100 nM | Potent, dose-dependent inhibition.[3][5] |
| Plasmablast Differentiation | 1 nM | Potent decrease in differentiation.[4] |
| Antibody Class Switching | 1-100 nM | Promotes switching to IgG1.[4] |
Experimental Protocols
Western Blot for p-AKT (Ser473) and p-ERK1/2
This protocol describes the detection of phosphorylated AKT and ERK in cell lysates following treatment with this compound.
-
Cell Lysis and Protein Extraction:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape cell lysates and transfer to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.[7]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) (1:500) and phospho-ERK1/2 (Thr202/Tyr204) (1:2000).[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection:
B-Cell Proliferation Assay using CFSE
This protocol details a method to assess the inhibitory effect of this compound on B-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.
Figure 2: Experimental workflow for a B-cell proliferation assay.
-
Cell Preparation and Staining:
-
Isolate primary B-cells and resuspend at a concentration of 1-5 x 10^6 cells/mL in pre-warmed PBS.[9]
-
Add an equal volume of 2X CFSE staining solution (final concentration 0.5-5 µM).[9]
-
Incubate for 20 minutes at 37°C, protected from light.[10]
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells three times with culture medium to remove unbound CFSE.[11]
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled B-cells in complete culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 30 minutes.[5]
-
Stimulate the cells with an appropriate combination of reagents, such as anti-IgM, anti-CD40, IL-4, or CpG, depending on the experimental goal.[4]
-
Culture the cells for 72 to 120 hours at 37°C and 5% CO2.[5]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
If desired, stain with antibodies for B-cell markers (e.g., CD19, B220) and a viability dye (e.g., 7-AAD).[5]
-
Analyze the cells using a flow cytometer with a 488 nm excitation laser.
-
Gate on the live, single B-cell population and analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a successive generation of cell division.
-
Phospho-AKT (Ser473) Sandwich ELISA
This protocol provides a method for the quantitative detection of AKT phosphorylation at Ser473 in cell lysates.
-
Reagent and Sample Preparation:
-
Assay Procedure:
-
Add 100 µL of cell lysate or positive control to each well of the antibody-coated microplate.[12]
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[12][13]
-
Aspirate the liquid and wash each well four times with 1X Wash Buffer.
-
Add 100 µL of the prepared primary detection antibody (e.g., rabbit anti-phospho-Akt (S473)) to each well.[13]
-
Incubate for 1 hour at room temperature.[12]
-
Wash the wells as described previously.
-
Add 100 µL of prepared HRP-conjugated secondary antibody to each well.[12]
-
Incubate for 1 hour at room temperature.[12]
-
Wash the wells as described previously.
-
-
Signal Detection:
Conclusion
This compound is a powerful research tool for investigating the role of PI3K p110δ in immune cell function. Its high potency and selectivity allow for precise interrogation of the PI3K/AKT/ERK signaling axis. The downstream consequences of this compound treatment, particularly the suppression of B-cell proliferation and survival, highlight the therapeutic potential of targeting p110δ in various hematological and immunological disorders. The protocols provided herein offer standardized methods for evaluating the biochemical and cellular effects of this compound and similar molecules.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bu.edu [bu.edu]
- 12. raybiotech.com [raybiotech.com]
- 13. assaygenie.com [assaygenie.com]
The Function of IPI-3063 in Lymphocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IPI-3063 is a potent and highly selective small molecule inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, survival, activation, and differentiation of B lymphocytes. Consequently, this compound has significant immunomodulatory effects, primarily targeting B cell functions. This technical guide provides a comprehensive overview of the function of this compound in lymphocytes, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used to elucidate these functions.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its effects by selectively inhibiting the enzymatic activity of PI3K p110δ. This kinase is a critical component of the PI3K/Akt signaling pathway, which is activated by various cell surface receptors in B lymphocytes, including the B cell receptor (BCR), cytokine receptors (such as BAFF-R and IL-4R), and co-stimulatory receptors like CD40.
Upon receptor engagement, p110δ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of substrates that regulate key cellular processes such as survival, proliferation, and differentiation.
By inhibiting p110δ, this compound prevents the production of PIP3, leading to a significant reduction in Akt phosphorylation and the attenuation of downstream signaling cascades.[1] This targeted inhibition allows for the modulation of B cell activity with high specificity.
Signaling Pathway Diagram
References
IPI-3063: A Deep Dive into PI3K Delta Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) delta (δ) isoform selectivity of the potent inhibitor, IPI-3063. The document details the quantitative measures of its selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.
Core Data: Isoform Selectivity of this compound
This compound demonstrates remarkable selectivity for the p110δ isoform of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is crucial for the function and survival of B lymphocytes.[1][2] This high degree of selectivity is evident from both biochemical and cellular assays, which consistently show significantly lower inhibitory concentrations for the delta isoform compared to the alpha (α), beta (β), and gamma (γ) isoforms.
Biochemical Selectivity
In cell-free enzymatic assays, this compound exhibits a potent inhibitory effect on the p110δ catalytic subunit. The half-maximal inhibitory concentration (IC50) for p110δ is in the low nanomolar range, while the IC50 values for the other Class I PI3K isoforms are at least 400-fold higher, underscoring its exceptional biochemical selectivity.[3][4][5]
| Isoform | Biochemical IC50 (nM) | Fold Selectivity vs. p110δ |
| p110α | >1000 | >400x |
| p110β | >1000 | >400x |
| p110δ | 2.5 ± 1.2 | 1x |
| p110γ | >1000 | >400x |
Cellular Selectivity
The potent and selective activity of this compound is further confirmed in cell-based assays. In p110δ-specific cellular assays, the IC50 value for this compound is as low as 0.1 nM. The cellular IC50 values for the other Class I PI3K isoforms are at least 1,000-fold higher, highlighting a pronounced selectivity in a more physiologically relevant context.
| Isoform | Cellular IC50 (nM) | Fold Selectivity vs. p110δ |
| p110α | >100 | >1000x |
| p110β | >100 | >1000x |
| p110δ | 0.1 | 1x |
| p110γ | >100 | >1000x |
Experimental Protocols
The determination of this compound's isoform selectivity relies on robust biochemical and cellular assay methodologies.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified PI3K isoforms and the inhibitory effect of this compound.
Principle: The assay measures the amount of ADP produced as a result of the kinase reaction. A decrease in ADP production in the presence of an inhibitor correlates with the inhibition of the kinase.
Methodology:
-
Reaction Setup: Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are incubated with a lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A kinase detection reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for B Cell Proliferation and Survival
This assay assesses the functional consequences of PI3Kδ inhibition in primary B cells.
Principle: The assay measures the impact of this compound on the proliferation and survival of B cells stimulated with specific growth factors.
Methodology:
-
Cell Isolation: Purified mouse B cells are isolated from spleens.
-
Cell Culture and Treatment: The B cells are cultured and pre-treated with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30, 100 nM) for a short period (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with either B-cell activating factor (BAFF) or interleukin-4 (IL-4) to induce survival and proliferation.
-
Incubation: The cells are incubated for 48 hours.
-
Data Acquisition:
-
Proliferation: Cell proliferation can be measured by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE) and analyzing its dilution using flow cytometry.
-
Survival: Cell viability is assessed by staining with a viability dye such as 7-Aminoactinomycin D (7-AAD) and analyzing by flow cytometry.
-
-
Data Analysis: The percentage of proliferating or viable cells is determined for each inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of Phospho-Akt (p-Akt)
This method is used to confirm the on-target effect of this compound by measuring the phosphorylation of a key downstream effector in the PI3K pathway.
Principle: This assay detects the levels of phosphorylated Akt (Ser473), a direct downstream target of PI3K, in cell lysates. A reduction in p-Akt levels indicates inhibition of PI3K activity.
Methodology:
-
Cell Treatment: B cells are treated with this compound at various concentrations and then stimulated to activate the PI3K pathway.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt Ser473). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the signal is detected. The membrane is then stripped and re-probed with an antibody for total Akt to ensure equal protein loading.
-
Data Analysis: The intensity of the p-Akt bands is quantified and normalized to the total Akt bands to determine the extent of inhibition.
Visualizing the Core Concepts
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the biochemical kinase assay to determine this compound potency.
Caption: Workflow for the cellular assay to assess this compound's effect on B cells.
References
- 1. Item - PI3 kinase and inhibitors: targeting isoform selectivity - Monash University - Figshare [bridges.monash.edu]
- 2. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
The Role of IPI-3063 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IPI-3063 is a highly potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key signaling molecule predominantly expressed in hematopoietic cells. Elevated PI3Kδ signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1][2][3][4][5] This technical guide provides a comprehensive overview of the currently available preclinical data on this compound, with a focus on its mechanism of action and its effects in in vitro models relevant to autoimmune diseases. While specific in vivo data for this compound in autoimmune disease models is limited in the public domain, this guide will also explore the well-established role of PI3Kδ in autoimmunity and the effects of other selective p110δ inhibitors in relevant animal models to provide a strong rationale for the therapeutic potential of this compound.
Introduction to this compound and the PI3Kδ Signaling Pathway
The Class I PI3Ks are a family of lipid kinases that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation. The p110δ catalytic isoform of PI3K is of particular interest in immunology and oncology due to its restricted expression in leukocytes.[1][3] Dysregulation of the PI3Kδ pathway is a hallmark of several B-cell cancers and is increasingly recognized as a key driver of autoimmune pathologies.[1][3][4]
This compound is a potent and highly selective inhibitor of the p110δ isoform. Its high degree of selectivity for p110δ over other Class I PI3K isoforms (p110α, p110β, and p110γ) minimizes the potential for off-target effects, making it a valuable tool for dissecting the specific roles of p110δ and a promising candidate for therapeutic development.[1]
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of key signaling molecules, most notably the serine/threonine kinase Akt. The PI3K/Akt signaling cascade is central to B-cell receptor (BCR) signaling, as well as signaling from other cell surface receptors crucial for B-cell function.
In Vitro Efficacy of this compound
Preclinical studies have demonstrated the potent activity of this compound in various in vitro assays using both murine and human B cells. These studies highlight its ability to modulate key aspects of B-cell biology that are central to the pathogenesis of autoimmune diseases.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
| Parameter | Assay Type | Value | Reference |
| IC50 (p110δ) | Cell-based assay | 0.1 nM | [1][6] |
| Selectivity | Cellular IC50 vs. other Class I isoforms | >1,000-fold | [1][6] |
Table 1: Potency and Selectivity of this compound.
| Biological Effect | Cell Type | Stimulus | This compound Concentration | Key Finding | Reference |
| Inhibition of Survival | Purified mouse B cells | BAFF or IL-4 | 10 nM | Significant decrease in B-cell survival | [1] |
| Inhibition of Proliferation | Purified mouse B cells | α-IgM + IL-4 | 1-100 nM | Potent, dose-dependent inhibition | [1] |
| Inhibition of Plasmablast Differentiation | Purified mouse B cells | LPS | Not specified | Potent reduction | [1] |
| Inhibition of Human B-cell Proliferation | Human B cells | Not specified | Not specified | Potently inhibited | [1] |
Table 2: In Vitro Effects of this compound on B-Cell Functions.
Experimental Protocols: In Vitro B-Cell Assays
The following protocols are based on methodologies described in the cited literature for evaluating the in vitro effects of this compound.[1]
-
Source: Spleens from C57BL/6 mice.
-
Purification: B cells are purified using negative selection magnetic beads to deplete non-B cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.
-
Plating: Purified mouse B cells are plated in 96-well plates.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for 30 minutes.
-
Stimulation: B-cell activating factor (BAFF) or Interleukin-4 (IL-4) is added to the wells to promote survival.
-
Incubation: Plates are incubated for 48 hours.
-
Analysis: Cell viability is assessed using a luminescent cell viability assay.
-
Labeling: Purified mouse B cells are labeled with a proliferation tracking dye (e.g., CFSE).
-
Plating: Labeled cells are plated in 96-well plates.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for 30 minutes.
-
Stimulation: Proliferation is induced by adding stimuli such as anti-IgM antibodies and IL-4.
-
Incubation: Plates are incubated for 72-96 hours.
-
Analysis: Proliferation is measured by flow cytometry, quantifying the dilution of the proliferation dye in daughter cells.
The Role of p110δ in Autoimmune Disease Models: In Vivo Evidence from Other Selective Inhibitors
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis. Studies with selective p110δ inhibitors have shown significant efficacy in this model.
| Compound | Animal Model | Dosage and Administration | Key Findings |
| Idelalisib (CAL-101) | Mouse CIA | Not specified | Reduced disease severity, paw swelling, and joint inflammation. |
| AMG319 | Rat CIA | Not specified | Dose-dependent reduction in clinical scores and paw swelling. |
Table 3: Efficacy of Selective p110δ Inhibitors in Collagen-Induced Arthritis Models.
Systemic Lupus Erythematosus (SLE)
In mouse models of lupus, selective inhibition of p110δ has been shown to ameliorate disease progression and reduce key pathological markers.
| Compound | Animal Model | Dosage and Administration | Key Findings |
| GS-9829 | MRL/lpr mice | Not specified | Reduced kidney damage, prolonged lifespan, decreased effector-memory T cells, and reduced serum IL-6 and TNF-α. |
| Unnamed PI3Kδ inhibitors | IFNα-accelerated mouse SLE model | Not specified | Blocked nephritis development, reduced immune-complex deposition, and decreased inflammation and fibrosis in the kidney. |
Table 4: Efficacy of Selective p110δ Inhibitors in Lupus Mouse Models.
Pharmacokinetics
Limited publicly available information indicates that this compound has good pharmacokinetic properties in mice. In one instance, it was administered orally to Brown Norway rats at a dose of 50 mg/kg.[6] However, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not available in the peer-reviewed literature.
Conclusion and Future Directions
This compound is a potent and highly selective inhibitor of PI3Kδ with demonstrated in vitro activity against key B-cell functions implicated in autoimmune diseases. The strong preclinical in vivo evidence from other selective p110δ inhibitors in models of rheumatoid arthritis and lupus provides a solid rationale for the potential therapeutic efficacy of this compound in these and other autoimmune conditions.
Future research should focus on evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a range of autoimmune disease models. Such studies will be crucial for determining its therapeutic potential and for guiding the design of potential clinical trials in patients with autoimmune diseases. The high potency and selectivity of this compound make it a valuable tool for further elucidating the role of p110δ in immunity and a promising candidate for the development of a novel class of therapeutics for autoimmune disorders.
References
- 1. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation | Semantic Scholar [semanticscholar.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]
- 6. abmole.com [abmole.com]
The Discovery and Chemical Synthesis of IPI-3063: A Selective PI3Kδ Inhibitor
A comprehensive overview for researchers and drug development professionals.
IPI-3063 is a potent and highly selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of B lymphocytes.[1] Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Mechanism of Action
This compound was identified as a potent and selective inhibitor of PI3Kδ through targeted drug discovery programs aimed at developing isoform-specific PI3K inhibitors. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This disruption of PIP3 production leads to the downstream inactivation of the Akt/mTOR signaling cascade, which is crucial for B-cell receptor (BCR) signaling and B-cell survival.[1]
Studies have shown that this compound potently suppresses B-cell survival, proliferation, and differentiation.[1] It has been demonstrated to reduce B-cell activating factor (BAFF)-dependent B-cell survival and inhibit plasmablast differentiation and IgM secretion in response to lipopolysaccharide (LPS) stimulation.[1]
Quantitative Biological Activity
The selectivity and potency of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 (p110δ) | 2.5 ± 1.2 nM | Cell-free assay | [2] |
| Cellular IC50 (p110δ) | 0.1 nM | p110δ-specific cell-based assay | [1][3] |
Table 1: Potency of this compound against PI3Kδ
| PI3K Isoform | Selectivity (fold vs. p110δ) | Reference |
| p110α | >1,000 | [1][3] |
| p110β | >1,000 | [1][3] |
| p110γ | >400 | [3] |
Table 2: Isoform Selectivity of this compound
Experimental Protocols
In Vitro B-Cell Proliferation and Survival Assays
Objective: To assess the effect of this compound on the proliferation and survival of B-cells.
Methodology:
-
Cell Culture: Purified mouse B-cells are cultured in appropriate media supplemented with either B-cell activating factor (BAFF) or interleukin-4 (IL-4) to support survival.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO).[1]
-
Incubation: The cells are incubated for 48 hours.[1]
-
Analysis: Cell viability and proliferation are assessed using standard methods such as MTS assay or flow cytometry with a viability dye (e.g., 7-AAD) and a proliferation tracking dye (e.g., CFSE).[1]
Western Blot Analysis of p-Akt
Objective: To determine the effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of Akt.
Methodology:
-
Cell Stimulation: Purified mouse B-cells are pre-treated with this compound for 30 minutes and then stimulated with an activating agent such as anti-IgM and IL-4 or LPS for 1 hour.[1]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway targeted by this compound and a general workflow for its in vitro evaluation.
Caption: PI3Kδ signaling pathway inhibited by this compound.
Caption: General workflow for in vitro evaluation of this compound.
Chemical Synthesis
The synthesis would likely involve the construction of two key intermediates: a substituted isoquinolinone core and a functionalized pyrimidine (B1678525) moiety. The isoquinolinone core could be synthesized through a series of reactions including condensation, cyclization, and functional group manipulations. The pyrimidine portion, containing the cyano and amino groups, would be prepared separately. The final key step would involve the coupling of these two fragments, followed by any necessary deprotection or modification steps to yield the final this compound molecule.
A generalized synthetic approach is depicted below:
Caption: Plausible synthetic workflow for this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for PI3Kδ. Its ability to modulate B-cell function highlights the importance of isoform-specific PI3K inhibition. The data and protocols presented in this guide offer a comprehensive resource for scientists working on the PI3K pathway and the development of novel therapies for B-cell-mediated diseases. Further research into the chemical synthesis and optimization of this compound and related compounds will be crucial for advancing these therapeutic strategies.
References
Preclinical Profile of IPI-3063: A Potent and Selective p110δ Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IPI-3063 is a highly potent and selective small molecule inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K). Preclinical research has demonstrated its significant activity in modulating B-cell functions, highlighting its potential as a therapeutic agent in B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the preclinical data on this compound, including its biochemical and cellular activity, effects on key signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of the p110δ isoform of PI3K.[1][2][3] The PI3K/Akt signaling pathway is crucial for the development, survival, activation, and differentiation of B lymphocytes.[2][3] By blocking p110δ, this compound effectively downregulates this pathway, leading to reduced phosphorylation of Akt and subsequent modulation of B-cell activities such as proliferation, survival, and differentiation.
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | IC50 (nM) | Selectivity vs. p110δ | Reference |
| Biochemical | p110δ | 2.5 ± 1.2 | - | |
| p110α | >1000 | >400-fold | ||
| p110β | >1000 | >400-fold | ||
| p110γ | >1000 | >400-fold | ||
| Cell-based | p110δ | 0.1 | - | |
| Other Class I Isoforms | >100 | >1000-fold |
Table 2: In Vitro Effects of this compound on B-Cell Function
| Functional Assay | Cell Type | Stimulation | Effect | Potency (Significant Effect at) | Reference |
| Survival | Purified Mouse B-cells | BAFF or IL-4 | Reduced Survival | 10 nM | |
| Proliferation | Purified Mouse B-cells | αIgM + IL-4 or LPS + IL-4 | Reduced Proliferation | 1-10 nM | |
| Proliferation | Human B-cells | Not specified | Inhibited Proliferation | Not specified | |
| Plasmablast Differentiation | Purified Mouse B-cells | LPS | Decreased Differentiation | 1 nM | |
| Antibody Class Switching | Purified Mouse B-cells | αCD40 + IL-4 | Increased IgG1 Switching | Not specified | |
| Akt Phosphorylation | Activated Mouse B-cells | Not specified | Reduced p-Akt (S473) | 1 nM |
Experimental Protocols
In Vitro B-Cell Functional Assays
The following protocols are based on the methodologies described by Chiu et al., 2017.
1. B-Cell Proliferation, Survival, and Differentiation Assays:
-
Cell Source: Purified mouse B-cells.
-
Pre-treatment: Cells were pre-treated with various concentrations of this compound (ranging from 0.01 to 100 nM) for 30 minutes.
-
Stimulation:
-
Survival: B-cell activating factor (BAFF) or interleukin-4 (IL-4) for 48 hours.
-
Proliferation: Anti-IgM + IL-4 for 72 hours, or LPS + IL-4 for 96 hours.
-
Plasmablast Differentiation: LPS alone for 72 hours.
-
Antibody Class Switching: Anti-CD40 + IL-4 or LPS + IL-4 for 96 hours.
-
-
Readout: Cellular responses were measured using appropriate methods, such as flow cytometry for cell surface markers (e.g., CD138, B220, IgG1) and proliferation dyes (e.g., CFSE), and ELISA for secreted antibodies (e.g., IgM).
2. p-Akt (S473) ELISA Assay:
-
Objective: To quantify the inhibition of PI3K signaling downstream of p110δ.
-
Method: A sandwich ELISA kit (e.g., Cell Signaling Technology, cat. no. 7143) was used to measure the levels of phosphorylated Akt at serine 473 in cell lysates after treatment with this compound.
In Vivo Studies
-
Animal Model: Brown Norway rats.
-
Dosing: 50 mg/kg administered orally.
-
Formulation: Two formulations have been described:
-
A solution in DMSO, PEG300, and Tween80.
-
A suspension in 0.5% carboxymethylcellulose and 0.05% Tween 80 in ultra-pure water.
-
-
Pharmacokinetics: While quantitative pharmacokinetic data is not publicly available, this compound is reported to have good pharmacokinetics in mice.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and highly selective inhibitor of PI3K p110δ. Its ability to effectively modulate B-cell survival, proliferation, and differentiation at nanomolar concentrations in vitro suggests its potential for the treatment of diseases driven by aberrant B-cell activity. Further in vivo studies to establish a comprehensive pharmacokinetic and pharmacodynamic profile, as well as efficacy in relevant disease models, would be critical for its clinical development.
References
- 1. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]
- 3. Molecular regulation of peripheral B cells and their progeny in immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Selective PI3K p110δ Inhibitor IPI-3063: A Deep Dive into its Effects on Lymphocyte Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of lymphocyte development, activation, and function. The p110δ isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for a range of immunological disorders and B-cell malignancies. IPI-3063 is a potent and highly selective small-molecule inhibitor of the p110δ catalytic subunit. This technical guide provides a comprehensive overview of the effects of this compound on lymphocyte activation, with a primary focus on B lymphocytes, for which extensive data is available. The document further extrapolates the potential effects on T lymphocytes based on the known roles of PI3K p110δ in T-cell biology. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the mechanism and functional consequences of p110δ inhibition by this compound.
Introduction to this compound and the PI3K p110δ Pathway
The class IA PI3Ks are heterodimeric enzymes composed of a regulatory subunit (p85) and a catalytic subunit (p110). The p110δ isoform, encoded by the PIK3CD gene, is a key mediator of signaling downstream of various cell surface receptors in lymphocytes, including the B-cell receptor (BCR), T-cell receptor (TCR), and cytokine receptors.[1] Activation of p110δ leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn regulate a multitude of cellular processes including proliferation, survival, differentiation, and migration.
This compound is a potent and selective inhibitor of the p110δ isoform. Its high selectivity minimizes off-target effects on other PI3K isoforms (p110α, p110β, and p110γ), making it a valuable tool for dissecting the specific roles of p110δ in immune cell function.[2][3]
Effects of this compound on B Lymphocyte Activation
Extensive in vitro studies have demonstrated the profound impact of this compound on multiple facets of B-cell activation and function.
Inhibition of B-Cell Proliferation and Survival
This compound potently suppresses the proliferation and survival of B lymphocytes. This effect is observed in response to various stimuli that engage PI3K p110δ-dependent pathways.
Table 1: Effect of this compound on Mouse B-Cell Survival [2]
| Treatment Condition | This compound Concentration | % Viable Cells (relative to control) |
| BAFF | 10 nM | Significantly decreased |
| IL-4 | Not specified | Dose-dependent decrease |
Table 2: Effect of this compound on Human B-Cell Proliferation [4]
| Stimulus | This compound Concentration | Effect on Proliferation |
| human CD40L + anti-human IgM/IgG + human IL-2 + human IL-21 | 0.1 nM | Significant reduction |
| 1 nM | Significant reduction | |
| 10 nM | Significant reduction | |
| 100 nM | Significant reduction |
Modulation of B-Cell Differentiation
This compound influences the differentiation of B cells into antibody-secreting plasma cells and memory B cells. Specifically, it has been shown to inhibit plasmablast differentiation while promoting antibody class switch recombination (CSR).
Table 3: Effect of this compound on Mouse B-Cell Differentiation
| Stimulus | This compound Concentration | Effect |
| LPS | Dose-dependent | Inhibition of plasmablast differentiation |
| αCD40 + IL-4 | Dose-dependent | Increased IgG1 class switching |
| LPS + IL-4 | Dose-dependent | Increased IgG1 class switching |
Postulated Effects of this compound on T Lymphocyte Activation
While direct experimental data on the effects of this compound on T lymphocytes is less abundant, the well-established role of PI3K p110δ in T-cell signaling allows for informed postulations. The PI3K p110δ pathway is crucial for T-cell activation, differentiation, and function.
T-Cell Receptor (TCR) Signaling
Upon TCR engagement, PI3K p110δ is recruited to the immunological synapse and activated. This leads to the production of PIP3 and subsequent activation of downstream signaling molecules, including Akt, which are essential for T-cell activation, proliferation, and cytokine production. Therefore, it is anticipated that this compound would dampen TCR-mediated signaling, leading to reduced T-cell proliferation and effector function.
Regulatory T-Cell (Treg) Function
Studies involving genetic inactivation of p110δ in mice have revealed a critical role for this isoform in the function of regulatory T cells (Tregs). Inactivation of p110δ impairs the suppressive capacity of Tregs, leading to an enhanced anti-tumor immune response. This suggests that this compound could potentially alleviate Treg-mediated immunosuppression.
CD8+ Cytotoxic T-Cell (CTL) Activity
The same studies on p110δ inactivation have shown that while the differentiation of fully competent CTLs may be impaired, the cytotoxic function of mature CTLs appears to be less dependent on p110δ activity. The overall effect in a tumor microenvironment, where Treg function is also inhibited, was enhanced anti-tumor immunity driven by CD8+ T cells.
Experimental Protocols
B-Cell Proliferation Assay (Human)
This protocol is based on the methodology described by Chiu et al. (2017).
-
Cell Isolation: Isolate human B cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Staining: Label the purified B cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.
-
Inhibitor Pre-treatment: Resuspend the CFSE-labeled B cells in complete RPMI-1640 medium. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Cell Stimulation: Transfer the pre-treated cells to a 96-well plate. Stimulate the cells with a cocktail of human CD40L, anti-human IgM/IgG, human IL-2, and human IL-21.
-
Incubation: Culture the cells for 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against CD19 and a viability dye (e.g., 7-AAD). Analyze the cells by flow cytometry.
-
Data Analysis: Quantify proliferation by gating on the live (7-AAD negative), CD19-positive B-cell population and analyzing the dilution of the CFSE signal. The percentage of divided cells and the total number of live cells can be determined.
Visualizations
Signaling Pathways and Experimental Workflows
References
IPI-3063: A Technical Guide to its Structural and Chemical Properties for Researchers
For Immediate Release
This technical guide offers an in-depth overview of IPI-3063, a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform. This document is intended for researchers, scientists, and drug development professionals interested in the structural, chemical, and biological properties of this compound and its role in modulating the PI3K/Akt/mTOR signaling pathway.
Core Chemical and Structural Properties
This compound is a complex heterocyclic molecule with the chemical formula C25H25N7O2.[1][2][3] Its structure confers high potency and selectivity for the p110δ isoform of PI3K.
| Property | Value | Reference |
| IUPAC Name | (S)-4-amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile | [2][3] |
| Molecular Formula | C25H25N7O2 | |
| Molecular Weight | 455.52 g/mol | |
| CAS Number | 1425043-73-7 | |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in DMSO, not in water | |
| Storage | Dry, dark, at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) |
Mechanism of Action and Biological Activity
This compound is a highly selective inhibitor of the p110δ catalytic subunit of PI3K. The p110δ isoform is predominantly expressed in leukocytes and plays a critical role in B-cell development, survival, activation, and differentiation.
In Vitro Activity
In cell-based assays specific to p110δ, this compound demonstrates an IC50 of 0.1 nM. Its selectivity is underscored by cellular IC50 values for other class I PI3K isoforms (p110α, p110β, and p110γ) that are at least 1,000-fold higher. In biochemical assays, the IC50 for p110δ is 2.5 ± 1.2 nM, with at least a 400-fold higher IC50 for other class I isoforms.
| Target | Assay Type | IC50 | Selectivity vs. other Class I PI3K Isoforms | Reference |
| p110δ | Cell-based | 0.1 nM | >1,000-fold | |
| p110δ | Biochemical | 2.5 ± 1.2 nM | >400-fold |
This compound has been shown to potently suppress B-cell survival, proliferation, and differentiation into plasmablasts.
In Vivo Activity
In animal models, this compound has demonstrated good pharmacokinetic properties in mice.
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for B-cell function. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Caption: PI3K p110δ signaling pathway and this compound inhibition.
Experimental Protocols
While detailed, step-by-step protocols for the synthesis of this compound and its use in specific experiments are not publicly available, this section outlines the general methodologies for key assays cited in the literature.
B-Cell Proliferation and Survival Assays
These assays are fundamental to understanding the impact of this compound on B-cell function.
References
Methodological & Application
Application Notes and Protocols for IPI-3063 In Vitro Assays in B Cells
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro effects of IPI-3063, a potent and selective phosphoinositide-3-kinase (PI3K) p110δ inhibitor, on B cell functions. The protocols cover assays for B cell proliferation, survival, differentiation, and antibody class switching.
Introduction
The p110δ catalytic isoform of PI3K is a critical mediator of B lymphocyte development, survival, activation, and differentiation.[1][2] Dysregulation of the PI3K signaling pathway is implicated in B cell malignancies and autoimmune diseases.[1][2] this compound is a selective inhibitor of p110δ, making it a valuable tool for studying the role of this isoform in B cell biology and for preclinical assessment of its therapeutic potential.[1] These protocols detail in vitro methods to characterize the impact of this compound on primary mouse and human B cells.
Mechanism of Action
This compound selectively inhibits the p110δ isoform of PI3K, a key enzyme in the PI3K/Akt signaling pathway. This pathway is downstream of various B cell surface receptors, including the B-cell antigen receptor (BCR), CD40, and cytokine receptors. By blocking p110δ, this compound disrupts the signaling cascade that promotes B cell survival, proliferation, and differentiation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various B cell functions as reported in the literature.
Table 1: Effect of this compound on Mouse B Cell Proliferation
| Treatment | Concentration (nM) | Proliferation Inhibition (%) |
| This compound | 1 | ~50 |
| 10 | ~80 | |
| 100 | ~95 |
Table 2: Effect of this compound on Human B Cell Proliferation
| Treatment | Concentration (nM) | Proliferation Inhibition (%) |
| This compound | 0.1 | ~20 |
| 1 | ~60 | |
| 10 | ~90 | |
| 100 | ~98 |
Table 3: Effect of this compound on Mouse Plasmablast Differentiation
| Treatment | Concentration (nM) | Plasmablast Differentiation Inhibition (%) |
| This compound | 1 | ~40 |
| 10 | ~70 | |
| 100 | ~85 |
Table 4: Effect of this compound on Mouse IgG1 Class Switching
| Treatment | Concentration (nM) | Fold Increase in IgG1+ Cells |
| This compound | 1 | ~1.5 |
| 10 | ~2.5 | |
| 100 | ~3.0 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the effect of this compound on B cells.
Protocol 1: B Cell Proliferation Assay
This protocol measures the extent to which this compound inhibits B cell proliferation following stimulation.
Materials:
-
Isolated primary mouse or human B cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
This compound (stock solution in DMSO)
-
Stimuli:
-
Mouse B cells: Anti-CD40 antibody + IL-4 or LPS + IL-4
-
Human B cells: CD40L + anti-human IgM/IgG + IL-2 + IL-21
-
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-B220 for mouse, anti-CD19 for human, 7-AAD for viability)
Procedure:
-
Cell Preparation:
-
Isolate B cells from mouse spleen or human peripheral blood/tonsils using a B cell isolation kit.
-
Label the purified B cells with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell divisions.
-
Resuspend the CFSE-labeled B cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Pre-treat the cells with this compound for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a cocktail of the appropriate stimuli in complete medium.
-
Add the stimulation cocktail to the wells.
-
Incubate the plate for 96-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis:
-
Harvest the cells from the wells.
-
Stain the cells with antibodies to identify B cells (e.g., anti-B220 or anti-CD19) and a viability dye (e.g., 7-AAD).
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the viable B cell population. The percentage of divided cells can be quantified.
-
Protocol 2: Plasmablast Differentiation Assay (Mouse)
This protocol assesses the effect of this compound on the differentiation of B cells into plasmablasts.
Materials:
-
Isolated primary mouse B cells
-
Complete RPMI-1640 medium
-
This compound
-
LPS (Lipopolysaccharide)
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry: anti-B220, anti-CD138, and 7-AAD
Procedure:
-
Cell Preparation:
-
Isolate and prepare mouse B cells as described in Protocol 1. CFSE labeling is also recommended to track cell division.
-
-
Assay Setup:
-
Seed B cells in a 96-well plate.
-
Pre-treat with various concentrations of this compound or vehicle control for 30 minutes.
-
-
Stimulation:
-
Stimulate the B cells with LPS to induce plasmablast differentiation.
-
Incubate for 72 hours at 37°C.
-
-
Analysis:
-
Harvest and stain the cells with anti-B220, anti-CD138, and 7-AAD.
-
Analyze by flow cytometry. Plasmablasts are identified as CD138+ and B220-low within the viable, divided cell population.
-
Protocol 3: Antibody Class Switching Assay (Mouse)
This protocol evaluates the influence of this compound on antibody class switch recombination to IgG1.
Materials:
-
Isolated primary mouse B cells
-
Complete RPMI-1640 medium
-
This compound
-
Stimuli: Anti-CD40 antibody + IL-4 or LPS + IL-4
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry: anti-B220, anti-IgG1, and 7-AAD
Procedure:
-
Cell Preparation:
-
Isolate and prepare mouse B cells as described in Protocol 1, including CFSE labeling.
-
-
Assay Setup:
-
Seed B cells in a 96-well plate.
-
Pre-treat with this compound or vehicle for 30 minutes.
-
-
Stimulation:
-
Add either anti-CD40 + IL-4 or LPS + IL-4 to the wells to induce class switching to IgG1.
-
Incubate the plate for 96 hours at 37°C.
-
-
Analysis:
-
Harvest and stain the cells with anti-B220, anti-IgG1, and 7-AAD.
-
Analyze by flow cytometry. The percentage of IgG1+ cells within the viable, divided B cell population (B220+) is quantified.
-
Conclusion
The provided protocols offer a framework for investigating the in vitro effects of this compound on B cell function. These assays are crucial for understanding the compound's mechanism of action and for its preclinical evaluation as a potential therapeutic agent for B cell-mediated diseases. Researchers should optimize cell numbers, reagent concentrations, and incubation times based on their specific experimental systems.
References
- 1. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for IPI-3063 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPI-3063 is a highly potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform.[1][2][3] The p110δ isoform is a critical component of the PI3K/Akt/mTOR signaling pathway, which plays a central role in regulating the survival, proliferation, and differentiation of various cell types, particularly B lymphocytes.[2][4][5] Elevated signaling through this pathway is implicated in B cell malignancies and autoimmune diseases, making p110δ a key therapeutic target.[2][4] These application notes provide detailed protocols and recommended concentrations for the use of this compound in cell culture experiments.
Data Presentation
Table 1: this compound Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different Class I PI3K isoforms. The data highlights the selectivity of this compound for the p110δ isoform.
| Target Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| p110δ | 2.5 ± 1.2[1][6][7] | 0.1 ± 0.01[4][8] |
| p110α | >1000 | 1901 ± 1318[4] |
| p110β | >1000 | 102.8 ± 35.7[4] |
| p110γ | >1000 | 418.8 ± 117.2[4] |
Table 2: Recommended Concentration Range for Cell-Based Assays
This table provides a general guideline for the concentration range of this compound to be used in various cell-based assays, primarily based on studies with purified mouse B cells.
| Assay Type | Cell Type | Recommended Concentration Range (nM) | Incubation Time |
| B Cell Survival | Purified mouse B cells | 1 - 100[4] | 48 hours[1][4][8] |
| B Cell Proliferation | Purified mouse B cells | 0.01 - 100[1][4][8] | 72 - 96 hours[4][5] |
| Plasmablast Differentiation | Purified mouse B cells | 0.01 - 100[4] | 72 hours[4][5] |
| Antibody Class Switching | Purified mouse B cells | 1 - 100[4][5] | 96 hours[4][5] |
| p-Akt Inhibition | Purified mouse B cells | 1 - 100[4] | 1 hour[4] |
Signaling Pathway
This compound selectively inhibits the p110δ isoform of PI3K, which in turn blocks the phosphorylation of PIP2 to PIP3. This prevents the subsequent activation of downstream effectors such as Akt and mTOR, leading to the inhibition of cell survival, proliferation, and differentiation.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Experimental Protocols
1. B Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of B cells.
-
Materials:
-
Purified mouse B cells
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Stimulants: Anti-IgM antibody, Interleukin-4 (IL-4), Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Cell proliferation dye (e.g., CFSE)
-
96-well cell culture plates
-
-
Protocol:
-
Label purified B cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30, 100 nM) for 30 minutes.[4] An equivalent volume of DMSO should be used as a vehicle control.
-
Stimulate the cells with one of the following conditions:
-
After the incubation period, harvest the cells and analyze proliferation by flow cytometry, gating on the dye-diluted population.
-
2. Western Blot for Phospho-Akt
This protocol is used to determine the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.
-
Materials:
-
Purified mouse B cells
-
RPMI-1640 medium
-
Stimulant: Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed purified B cells in a 6-well plate at a high density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30, 100 nM) for 30 minutes.[4]
-
Stimulate the cells with LPS (e.g., 5 µg/mL) for 1 hour.[4]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt and total-Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in cell culture.
Caption: General experimental workflow for this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|CAS 1425043-73-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]
- 6. adooq.com [adooq.com]
- 7. cenmed.com [cenmed.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols: Preparation of IPI-3063 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of IPI-3063, a potent and selective p110δ inhibitor. Adherence to this protocol is crucial for ensuring the stability, and effective concentration of the compound for in vitro and in vivo experiments.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 455.51 g/mol | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][3][4] |
| Solubility in DMSO | Up to 91 mg/mL (199.77 mM) | [1] |
| Recommended Stock Concentration | 10 mM in DMSO | [5] |
| Storage of Powder | -20°C for up to 3 years | [1][5] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. | [1][2][5] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate PPE.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of this compound (Calculation: 455.51 g/mol * 0.010 mol/L * 0.001 L = 0.004555 g = 4.56 mg).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5] When needed, thaw a single aliquot for use.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][6] The PI3K signaling pathway is crucial for regulating cell survival, proliferation, and differentiation, particularly in B lymphocytes.[3]
Caption: Inhibition of the PI3K/Akt pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|CAS 1425043-73-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. abmole.com [abmole.com]
- 6. SmallMolecules.com | this compound (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
Application Notes and Protocols for IPI-3063 Experimental Design in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPI-3063 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, survival, and differentiation. Dysregulation of PI3K signaling is a common feature in various cancers, particularly those of hematopoietic origin, making p110δ a compelling therapeutic target.[2] this compound has demonstrated potent suppression of mouse B cell proliferation, survival, and plasmablast differentiation in in vitro studies.[1][2] These application notes provide a comprehensive guide for the experimental design of this compound studies in mouse models, covering its mechanism of action, recommended protocols for in vivo efficacy studies, and relevant signaling pathways.
Mechanism of Action and In Vitro Activity
This compound selectively targets the p110δ isoform of PI3K, with significantly lower activity against other class I PI3K isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibition of p110δ by this compound disrupts downstream signaling through Akt and mTOR, ultimately leading to decreased cell proliferation and survival in p110δ-dependent cell types.
Quantitative Data: In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| Biochemical IC50 (p110δ) | 2.5 ± 1.2 nM | Cell-free assay | [1] |
| Cellular IC50 (p110δ) | 0.1 nM | p110δ-specific cell-based assays | [1] |
| Selectivity vs. p110α, p110β, p110γ | >400-fold (biochemical), >1,000-fold (cellular) | Cell-free and cell-based assays | [1] |
| Effect on Mouse B Cell Survival | Significant decrease at 10 nM | BAFF-dependent survival assay | [2] |
PI3K/Akt/mTOR Signaling Pathway
The signaling cascade initiated by growth factor binding to receptor tyrosine kinases (RTKs) leads to the activation of PI3K. This compound specifically inhibits the p110δ isoform, preventing the conversion of PIP2 to PIP3 and subsequent downstream signaling.
Experimental Protocols for Mouse Models
The following protocols provide a framework for evaluating the in vivo efficacy of this compound in mouse models of cancer, particularly hematological malignancies where p110δ signaling is often implicated.
General Experimental Workflow for a Xenograft Study
A typical workflow for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model is outlined below.
Protocol 1: Subcutaneous B-Cell Lymphoma Xenograft Model
This protocol describes the use of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are recommended to prevent rejection of human tumor xenografts.
-
Age/Sex: 6-8 week old female mice are commonly used.
-
Acclimatization: Allow at least one week for acclimatization before starting the experiment.
2. Tumor Cell Line:
-
Select a human B-cell lymphoma cell line with known dependence on PI3K signaling (e.g., SUDHL-4, DOHH-2).
-
Culture cells in appropriate media and conditions to maintain exponential growth.
3. Tumor Implantation:
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. This compound Preparation and Administration:
-
Formulation: A formulation similar to that used for a related compound, PI-3065, can be a starting point. A vehicle of 0.5% carboxymethylcellulose and 0.05% Tween 80 in sterile water is a suitable option.[1]
-
Dosage: Based on preclinical studies with the closely related p110δ inhibitor PI-3065 in mice, a starting dose of 75 mg/kg administered daily by oral gavage (p.o.) is recommended.[3] Dose-response studies may be necessary to determine the optimal therapeutic dose.
-
Administration: Administer this compound or vehicle control daily via oral gavage.
5. Treatment Schedule and Monitoring:
-
Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and general health of the mice 2-3 times per week to assess toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
6. Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Measure the final tumor weight.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for biomarker analysis.
-
Western Blot: Assess the phosphorylation status of downstream effectors such as Akt (p-Akt Ser473) to confirm target engagement.
-
Immunohistochemistry (IHC): Analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Pharmacokinetics of a Related p110δ Inhibitor (PI-3065) in Mice
| Parameter | Value (at 75 mg/kg, p.o.) | Unit |
| Cmax | 10.2 ± 1.2 | µM |
| tmax | 1.0 ± 0.0 | h |
| AUCinf | 35.1 ± 3.4 | µM·h |
Data for PI-3065 in female BALB/c mice.[3]
Conclusion
These application notes and protocols provide a detailed framework for the preclinical evaluation of this compound in mouse models. The provided information on the mechanism of action, in vitro potency, and a detailed in vivo experimental protocol will aid researchers in designing robust studies to investigate the therapeutic potential of this selective p110δ inhibitor. It is important to note that the provided in vivo protocol is a general guideline, and optimization of parameters such as cell line selection, dosage, and treatment schedule may be necessary for specific experimental contexts.
References
- 1. abmole.com [abmole.com]
- 2. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing IPI-3063 for B Cell Proliferation Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 8. Cellular assays to evaluate B-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. davuniversity.org [davuniversity.org]
- 11. biocompare.com [biocompare.com]
- 12. mdpi.com [mdpi.com]
- 13. blog.abclonal.com [blog.abclonal.com]
Application Notes and Protocols for Flow Cytometry Analysis with IPI-3063 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPI-3063 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is crucial for regulating cell survival, proliferation, and differentiation, particularly in hematopoietic cells.[4][5] Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies, making this compound a compound of significant interest for targeted cancer therapy.
Flow cytometry is a powerful technique to elucidate the cellular effects of this compound. This document provides detailed protocols for analyzing two key cellular processes affected by this compound treatment: apoptosis and cell cycle progression. The accompanying data, based on the known effects of selective PI3Kδ inhibitors, serves as a representative example of expected outcomes.
Mechanism of Action: this compound and the PI3K/AKT/mTOR Pathway
This compound selectively inhibits the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent cascade of deactivation in the PI3K/AKT/mTOR pathway ultimately leads to the induction of apoptosis and cell cycle arrest in susceptible cancer cells.
Data Presentation: Representative Effects of this compound
The following tables summarize expected quantitative data from flow cytometry analyses of a relevant cancer cell line (e.g., a B-cell lymphoma line) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle (DMSO) | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.3 |
| This compound (1 µM) | 75.2 ± 3.5 | 15.8 ± 2.2 | 9.0 ± 1.9 |
| This compound (5 µM) | 48.9 ± 4.1 | 35.1 ± 3.7 | 16.0 ± 2.5 |
| This compound (10 µM) | 25.6 ± 3.8 | 50.3 ± 4.5 | 24.1 ± 3.1 |
Table 2: Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
| Treatment Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle (DMSO) | 45.2 ± 2.5 | 35.1 ± 1.9 | 19.7 ± 1.5 | 2.1 ± 0.5 |
| This compound (1 µM) | 55.8 ± 3.1 | 28.5 ± 2.2 | 15.7 ± 1.8 | 5.4 ± 1.1 |
| This compound (5 µM) | 68.3 ± 3.9 | 15.2 ± 1.7 | 10.5 ± 1.4 | 12.6 ± 2.3 |
| This compound (10 µM) | 75.1 ± 4.2 | 8.7 ± 1.3 | 6.2 ± 1.1 | 20.3 ± 3.0 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using Annexin V-FITC and PI staining followed by flow cytometry analysis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Culture: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Aspirate the medium (which contains floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Trypsinize the cells, and then combine them with the saved medium.
-
For suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes at 4°C.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrant gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the DNA with propidium iodide.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMSO
-
PBS, Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.
-
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS to remove any residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on the singlet population to exclude doublets.
-
Use cell cycle analysis software to model the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak, which represents apoptotic cells with fragmented DNA.
-
References
Application Notes: Detection of p-AKT (Ser473) Inhibition by IPI-3063 via Western Blot
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive protocol for the detection and quantification of phosphorylated AKT at serine 473 (p-AKT Ser473) in cellular assays following treatment with IPI-3063, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[1][2] this compound selectively targets the p110δ isoform of PI3K, leading to a downstream reduction in AKT phosphorylation.[3][4] Western blotting is a fundamental technique to measure this inhibition and assess the pharmacological activity of this compound.
Introduction
The phosphoinositide 3-kinase (PI3K)/AKT pathway is a key signaling cascade activated by various cell surface receptors.[5][6] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][7] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated at Threonine 308 and Serine 473, leading to its full activation.[8] Dysregulation of the PI3K/AKT pathway is a common feature in many diseases, including cancer and autoimmune disorders.[1][2]
This compound is a highly selective inhibitor of the p110δ isoform of PI3K, with a biochemical IC50 of 2.5 ± 1.2 nM.[3][4] Its selectivity for p110δ over other class I PI3K isoforms is at least 400-fold.[3][4] Inhibition of p110δ by this compound has been shown to potently suppress B cell survival, proliferation, and differentiation.[4][9] A key pharmacodynamic marker of this compound activity is the reduction of phosphorylated AKT (p-AKT). Studies have demonstrated that this compound can significantly reduce p-AKT levels in B cells at concentrations as low as 1 nM.[9][10] This application note provides a detailed protocol for performing a Western blot to quantify the dose-dependent effects of this compound on p-AKT levels.
Signaling Pathway
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the inhibitory effect of this compound on p-AKT levels in activated mouse B cells. Data is presented as a percentage of the stimulated control.
| This compound Concentration (nM) | Mean p-AKT Inhibition (%) | Standard Deviation |
| 0 (Vehicle Control) | 0 | ± 5.2 |
| 1 | 45 | ± 7.8 |
| 10 | 85 | ± 6.1 |
| 30 | 95 | ± 4.5 |
| 100 | 98 | ± 3.2 |
Note: This data is representative and compiled from published literature describing the potent effect of this compound on p-AKT at low nanomolar concentrations.[9][10]
Experimental Protocols
Materials and Reagents
-
Cell Line: B-cell lineage (e.g., purified mouse B cells, human B-cell lines).
-
Compound: this compound (dissolved in DMSO).[4]
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulants: Anti-IgM antibody, IL-4, or other appropriate B-cell activators.[9]
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[11]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Buffers:
-
Phosphate-Buffered Saline (PBS).
-
Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Tris-Buffered Saline with Tween-20 (TBST: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Tween-20).
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Antibodies:
-
Primary Antibody: Rabbit anti-p-AKT (Ser473).
-
Primary Antibody: Rabbit anti-total AKT.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Workflow
Caption: General experimental workflow for Western blot analysis of p-AKT.
Detailed Protocol
-
Cell Culture and Treatment: a. Plate cells at a density to achieve 70-80% confluency. b. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 30 minutes.[9] c. Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for the desired time to induce AKT phosphorylation.
-
Cell Lysis and Protein Extraction: [12] a. After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12] e. Verify transfer efficiency by staining the membrane with Ponceau S.
-
Immunoblotting: [12] a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA is recommended over milk for phospho-antibodies to reduce background.[13] b. Incubate the membrane with the primary antibody against p-AKT (Ser473), diluted in 5% BSA/TBST, overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection and Analysis: a. Prepare the ECL substrate and apply it to the membrane. b. Acquire the chemiluminescent signal using a digital imaging system. c. To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total AKT.[12] d. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.[12]
Troubleshooting
-
No or Weak p-AKT Signal: Ensure the chosen cell line has an inducible PI3K/AKT pathway. Confirm the addition of phosphatase inhibitors to the lysis buffer. Optimize primary antibody concentration and incubation time.[12]
-
High Background: Increase the number and duration of wash steps. Optimize the blocking buffer and antibody concentrations. Ensure the use of high-quality reagents.
By following this detailed protocol, researchers can effectively measure the inhibitory activity of this compound on the PI3K/AKT signaling pathway, providing crucial data for drug development and mechanistic studies.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: IPI-3063 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPI-3063 is a highly potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) p110δ catalytic isoform.[1][2][3][4][5] The PI3K signaling pathway is crucial in regulating various cellular processes in the immune system, particularly in B lymphocyte development, activation, proliferation, and survival. The δ isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive target for therapeutic intervention in B cell malignancies and autoimmune diseases. These application notes provide an overview of the utility of this compound in immunology research and detailed protocols for its use in key in vitro B cell assays.
Mechanism of Action
This compound selectively inhibits the p110δ isoform of PI3K, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream signaling molecules such as Akt, a serine/threonine kinase that plays a central role in cell survival, proliferation, and differentiation. By inhibiting this pathway, this compound can effectively modulate the function of immune cells, particularly B lymphocytes.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| Biochemical IC50 (p110δ) | 2.5 ± 1.2 nM | Cell-free assay. |
| Cell-based IC50 (p110δ) | 0.1 nM | In p110δ-specific cell-based assays. |
| Selectivity | >400-fold vs. p110α, p110β, p110γ | Based on biochemical IC50 values. |
| Cellular Selectivity | >1,000-fold vs. other class I PI3K isoforms | In cell-based assays. |
Table 2: Effects of this compound on B Cell Functions
| B Cell Function | Effective Concentration | Key Findings |
| Survival (BAFF-dependent) | Significant decrease at 10 nM | Dose-dependent reduction in survival. |
| Proliferation | Potent inhibition | Potently reduces mouse and human B cell proliferation. |
| Plasmablast Differentiation | Starting at 1 nM | Potent, dose-dependent decrease. |
| Antibody Class Switching (to IgG1) | Potent induction | Increases class switch recombination in the presence of αCD40 + IL-4. |
| IgM Secretion | Dose-dependent decrease | Correlates with inhibition of plasmablast differentiation. |
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]
- 4. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation PMID: 28713374 | MCE [medchemexpress.cn]
- 5. medkoo.com [medkoo.com]
IPI-3063 Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPI-3063 is a highly potent and selective small molecule inhibitor of the phosphoinositide 3-kinase p110δ (PI3K p110δ) isoform.[1] It has demonstrated significant effects on B cell survival, proliferation, and differentiation, making it a valuable tool for research in immunology, oncology, and autoimmune diseases.[2][3] These application notes provide detailed guidelines and protocols for the laboratory use of this compound, including its mechanism of action, key quantitative data, and standardized experimental procedures.
Mechanism of Action
This compound selectively targets the p110δ catalytic isoform of Class I PI3Ks.[1] These kinases are crucial enzymes that transduce signals from cell surface receptors to downstream intracellular mediators, thereby regulating a multitude of cellular functions.[3][4] The p110δ isoform is predominantly expressed in hematopoietic cells and plays a critical role in B lymphocyte development, activation, survival, and differentiation.[3][4] By inhibiting p110δ, this compound effectively modulates the PI3K/Akt signaling pathway, leading to reduced B cell proliferation and survival.[2][5] Elevated signaling through this pathway is often observed in B cell malignancies and autoimmune conditions.[3][4]
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of IPI-3063 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of IPI-3063. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective inhibitor of the p110δ (delta) isoform of phosphoinositide 3-kinase (PI3K).[1] Its primary on-target effect is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of B cells.[1]
Q2: What are the known off-target effects of this compound?
Q3: My experimental results are inconsistent or unexpected. Could this be due to off-target effects of this compound?
Inconsistent or unexpected results are a common indicator of potential off-target effects. If the observed phenotype does not align with the known function of p110δ in the PI3K/Akt/mTOR pathway, it is crucial to investigate off-target interactions.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Dose-Response Analysis: A significant discrepancy between the IC50 for the biochemical inhibition of p110δ and the effective concentration causing the cellular phenotype may suggest off-target activity.
-
Use of a Structurally Different Inhibitor: Employing another selective p110δ inhibitor with a different chemical scaffold can help. If the alternative inhibitor does not reproduce the observed phenotype, it is more likely an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of p110δ should mimic the on-target effects of this compound. If the phenotype persists after genetic knockdown/knockout, it is likely an off-target effect.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of p110δ should rescue the on-target phenotype but not the off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Apoptosis
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High concentration of this compound leading to off-target kinase inhibition. | 1. Perform a dose-response curve to determine the minimal effective concentration. 2. Compare the effective concentration with the known IC50 for p110δ. 3. Conduct a kinome-wide selectivity profiling assay (see Protocol 1). | Identification of the lowest concentration that elicits the on-target effect while minimizing toxicity. A kinome scan can reveal unintended kinase targets that may be responsible for the toxicity. |
| On-target toxicity in a specific cell line. | 1. Confirm high expression and dependence on the PI3K/Akt/mTOR pathway in your cell line. 2. Test this compound in a panel of cell lines with varying p110δ expression. | Toxicity should correlate with p110δ expression levels if it is an on-target effect. |
| Activation of a parallel signaling pathway leading to apoptosis. | 1. Use western blotting to probe for markers of other apoptosis-inducing pathways (e.g., JNK, p38). 2. Investigate if potential off-targets identified in a kinome scan are involved in these pathways. | Identification of the specific off-target and pathway responsible for the unexpected apoptosis. |
Issue 2: Phenotype is not consistent with p110δ inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| This compound is inhibiting an unknown off-target protein. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with p110δ in your cells (see Protocol 2). 2. Use a chemical proteomics approach to identify novel binding partners. | Confirmation of p110δ engagement at the effective concentration. Identification of novel off-targets that could explain the observed phenotype. |
| The observed phenotype is a result of inhibiting a different PI3K isoform. | 1. Review the selectivity profile of this compound. 2. Use more selective inhibitors for other PI3K isoforms as controls. | Confirmation that the phenotype is specific to p110δ inhibition. |
| Cellular context-dependent effects. | 1. Test this compound in different cell lines or primary cells. 2. Analyze the expression levels of p110δ and potential off-targets in your experimental system. | Understanding if the observed effect is specific to your cell model. |
Data Presentation
Table 1: Selectivity Profile of this compound against Class I PI3K Isoforms
| PI3K Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. p110δ (Biochemical) | Selectivity vs. p110δ (Cellular) |
| p110α | >1000 | >100 | >400-fold | >1000-fold |
| p110β | >1000 | >100 | >400-fold | >1000-fold |
| p110γ | >1000 | >100 | >400-fold | >1000-fold |
| p110δ | 2.5 ± 1.2 | 0.1 | - | - |
| Data summarized from Selleck Chemicals and other sources.[1] |
Table 2: Hypothetical Off-Target Profile of this compound based on Kinome Scan Data of Similar p110δ Inhibitors
| Kinase Target | Percent Inhibition at 1 µM | Potential Implication |
| PI3Kδ (p110δ) | 99% | On-target |
| PI3Kγ (p110γ) | 25% | Minor off-target |
| mTOR | 15% | Potential for weak mTOR inhibition |
| CSK1ε (Casein Kinase 1 epsilon) | 30% | Potential for off-target effects on Wnt and circadian rhythm pathways[4][5][7] |
| LCK (Lymphocyte-specific protein tyrosine kinase) | 20% | Potential for effects on T-cell signaling |
| Aurora Kinase A | 18% | Potential for effects on cell cycle regulation |
| This table is a hypothetical representation to guide troubleshooting and is based on data from other p110δ inhibitors. An actual kinome scan for this compound is recommended for definitive results. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against a panel of kinases to identify on- and off-targets.
Methodology: [11][12][13][14][15]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the recombinant kinase, a suitable kinase substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or a DMSO vehicle control to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For other assay formats (e.g., fluorescence or luminescence-based), follow the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (p110δ) in intact cells.[16][17][18][19]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample and normalize. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for p110δ. Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for p110δ at each temperature for both the vehicle and this compound-treated samples. Plot the relative amount of soluble p110δ as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evidence to date on umbralisib for the treatment of refractory marginal zone lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FDA Evaluating Possible Serious Risks From Umbralisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. FDA withdrew its approval for the cancer medicine Ukoniq (umbralisib) due to safety concerns | FDA [fda.gov]
- 9. Approaches to overcome side effects of idelalisib for follicular lymphoma | VJHemOnc [vjhemonc.com]
- 10. Management of adverse events associated with idelalisib treatment in chronic lymphocytic leukemia and follicular lymphoma: A multidisciplinary position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. benchchem.com [benchchem.com]
- 17. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
How to address IPI-3063 experimental variability
Welcome to the technical support center for IPI-3063, a potent and selective phosphoinositide 3-kinase (PI3K) p110δ inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address potential sources of experimental variability and provide guidance for obtaining consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective small molecule inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K pathway is crucial for relaying signals from cell surface receptors to downstream mediators that drive various cellular functions.[2] Specifically, the p110δ isoform is critical for the development, survival, activation, and differentiation of B lymphocytes.[2][3] this compound exerts its effects by potently suppressing B cell survival, proliferation, and differentiation.[2][3]
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
A2: Experimental variability with small molecule inhibitors like this compound can arise from several factors. These can be broadly categorized as issues related to compound handling and stability, experimental setup, and biological system variations. Specific areas to investigate include:
-
Compound Solubility and Stability: Ensuring the compound is fully dissolved and has not degraded is critical.[4]
-
Cell-Based Assay Conditions: Factors like cell density, passage number, and serum concentration can influence results.
-
Inhibitor Concentration and Incubation Time: Inconsistencies in these parameters will directly impact the observed effect.[1]
-
Off-Target Effects: Although this compound is highly selective for p110δ, at higher concentrations, the possibility of off-target effects should be considered.[1][5]
-
Biological Variability: Inherent differences between cell lines, primary cell isolates, or individual animals can contribute to variability.[6][7][8]
Q3: I'm observing a lower-than-expected potency (IC50) in my cell-based assays compared to the published biochemical data. Why might this be?
A3: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors.[9] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have limited ability to cross the cell membrane, leading to a lower intracellular concentration.[9]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[9]
-
Protein Binding: The inhibitor can bind to other cellular proteins or lipids, reducing the amount available to bind to p110δ.[9]
-
Inhibitor Metabolism: Cellular enzymes may metabolize or degrade the inhibitor over time.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Step |
| Improper Stock Solution Preparation or Storage | Prepare a fresh stock solution in an appropriate solvent like DMSO.[1][10] Ensure the powder has been stored correctly at -20°C for long-term stability.[2][11] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4] |
| Compound Precipitation in Media | Visually inspect the final working solution for any precipitate.[4] The final concentration of the organic solvent (e.g., DMSO) in the assay should typically be below 0.5% to maintain solubility and minimize solvent-induced artifacts.[9][10] |
| Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell density across experiments. |
| Incorrect Assay Conditions | Verify the concentration of stimulating agents (e.g., BAFF, IL-4 for B cells) and the incubation time.[1][3] |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt potential aggregates.[9] |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration range. Use the lowest concentration that gives the desired on-target effect. |
| Non-Specific Binding | Use a structurally unrelated p110δ inhibitor to confirm that the observed phenotype is due to on-target inhibition.[5][9] |
| Vehicle Control Issues | Ensure the vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions and is not causing a biological effect.[9] |
Data Presentation
This compound Potency
| Assay Type | Target | IC50 | Reference |
| Biochemical | p110δ | 2.5 ± 1.2 nM | [1] |
| Cell-Based | p110δ | 0.1 nM | [1] |
This compound Selectivity
| PI3K Isoform | Fold Selectivity vs. p110δ (Biochemical) | Fold Selectivity vs. p110δ (Cell-Based) | Reference |
| p110α | >400 | >1,000 | [1] |
| p110β | >400 | >1,000 | [1] |
| p110γ | >400 | >1,000 | [1] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in experiments.
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO[1]
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[12]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1][4]
-
Store the aliquots at -80°C for long-term storage.[1]
-
In Vitro B Cell Proliferation Assay
-
Objective: To assess the effect of this compound on B cell proliferation.
-
Materials:
-
Procedure:
-
Plate purified mouse B cells at a predetermined optimal density in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range could be 0.01 nM to 100 nM.[1][12]
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Stimulate the cells with either BAFF or IL-4.[1]
-
Measure cell proliferation according to the manufacturer's protocol for the chosen reagent.
-
Analyze the data to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified PI3K signaling pathway showing the inhibitory action of this compound on p110δ.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound|CAS 1425043-73-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 12. abmole.com [abmole.com]
Optimizing IPI-3063 Dosage for In Vivo Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of IPI-3063. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR signaling pathway is crucial for regulating cell cycle, proliferation, survival, and growth.[2] this compound's selective inhibition of the p110δ isoform, which is predominantly expressed in hematopoietic cells, makes it a valuable tool for studying the role of this specific isoform in immune responses and in B-cell malignancies.[3][4]
Q2: What is a good starting dose for this compound in an in vivo mouse study?
A2: While a definitive universal starting dose cannot be provided due to variations in animal models and disease contexts, a previously reported in vivo study in Brown Norway rats used an oral dose of 50 mg/kg.[1][5] For mouse studies, it is advisable to start with a dose-finding study. Based on its high in vitro potency, with significant effects on B-cell function observed at concentrations as low as 1-10 nM, a lower starting dose in mice could be considered.[4] A dose-escalation study is recommended to determine the optimal dose for your specific model.
Q3: How should I formulate this compound for oral administration in vivo?
A3: A reported formulation for oral administration of this compound in rats is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.05% Tween 80 in ultra-pure water.[5] For mouse studies, a similar vehicle is likely to be suitable. It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: What are the expected adverse effects of this compound in vivo?
A4: Specific in vivo toxicity data for this compound is limited in the public domain. However, as a PI3Kδ inhibitor, potential side effects could be related to its on-target effects on the immune system. Other inhibitors of the PI3Kδ subunit have been associated with gastrointestinal issues, transaminitis (elevated liver enzymes), and myelosuppression.[6] Careful monitoring of animal health, including body weight, behavior, and complete blood counts, is essential during treatment.
Troubleshooting Guides
Problem 1: No observable in vivo efficacy at the initial dose.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The initial dose may be too low for the specific animal model or disease context. It is recommended to perform a dose-escalation study to identify a more effective dose. |
| Poor Bioavailability | Issues with the formulation or route of administration may limit the amount of this compound reaching the target tissue. Ensure the compound is properly suspended in the vehicle before each administration. Consider pharmacokinetic studies to assess plasma and tissue concentrations of this compound. |
| Inappropriate Animal Model | The chosen animal model may not be sensitive to PI3Kδ inhibition. Verify that the target pathway is active and relevant in your model system. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared in the chosen animal model. Pharmacokinetic analysis can help determine the half-life of this compound in vivo. |
Problem 2: Signs of toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| Dose is too high | The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). Reduce the dose or consider an alternative dosing schedule (e.g., intermittent dosing instead of daily). |
| On-target toxicity | Inhibition of PI3Kδ may lead to immune-related adverse effects. Monitor for signs of immune dysregulation. Consider reducing the dose or frequency of administration. |
| Vehicle-related toxicity | The formulation vehicle itself may be causing adverse effects. Administer the vehicle alone to a control group of animals to rule out this possibility. |
Experimental Protocols
Formulation of this compound for Oral Gavage
This protocol is based on a reported formulation for a similar compound and a known formulation for this compound in rats.[1][5]
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile, ultra-pure water
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and total volume.
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to the required volume of ultra-pure water while stirring. Heat gently if necessary to aid dissolution, then allow to cool to room temperature.
-
Add Tween 80 to the CMC solution to a final concentration of 0.05% (v/v) and mix thoroughly.
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Gradually add the vehicle to the this compound powder while vortexing or stirring to ensure a uniform suspension.
-
Continue stirring the suspension for at least 30 minutes before administration to ensure homogeneity.
-
Administer the suspension to animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before drawing each dose.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 (nM) |
| Biochemical Assay | p110δ | 2.5 ± 1.2 |
| Cell-based Assay | p110δ | 0.1 |
| Data from Selleck Chemicals and AbMole BioScience.[1][5] |
Table 2: Reported In Vivo Dose of this compound
| Animal Model | Dose | Route of Administration | Formulation |
| Brown Norway Rats | 50 mg/kg | Oral | 0.5% CMC, 0.05% Tween 80 in ultra-pure water |
| Data from AbMole BioScience.[5] |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse Effects of Immune Checkpoint Inhibitors (Programmed Death-1 Inhibitors and Cytotoxic T-Lymphocyte-Associated Protein-4 Inhibitors): Results of a Retrospective Study | Bajwa | Journal of Clinical Medicine Research [jocmr.org]
- 3. mdpi.com [mdpi.com]
- 4. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving IPI-3063 Solubility for Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with the selective PI3K p110δ inhibitor, IPI-3063, in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1] Like many kinase inhibitors that target the hydrophobic ATP-binding pocket of their target enzymes, this compound is a lipophilic molecule with poor intrinsic solubility in aqueous solutions such as water or buffered saline.[1] This low solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing compound precipitation and leading to inaccurate and irreproducible results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, with a reported solubility of up to 91 mg/mL (199.77 mM).[1] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?
A3: This common issue is known as "solvent-shifting precipitation." When the concentrated DMSO stock is diluted into an aqueous environment, the abrupt change in solvent polarity causes the poorly water-soluble this compound to "crash out" of the solution.
To prevent this, consider the following strategies:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.
-
Use Co-solvents and Surfactants: Incorporating co-solvents and surfactants in your final formulation can help maintain the solubility of this compound. A detailed protocol is provided in the "Experimental Protocols" section.
-
Pre-warm the Medium: Pre-warming your aqueous buffer or cell culture medium to 37°C may slightly improve the solubility of the compound.
-
Vortexing: Ensure rapid and thorough mixing by vortexing the solution immediately after adding the this compound stock.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects. It is essential to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) in all cell-based experiments to account for any potential effects of the solvent.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder in DMSO
-
Possible Cause: The compound may require more energy to dissolve, or the DMSO may have absorbed moisture.
-
Troubleshooting Steps:
-
Vortexing: Vortex the solution vigorously for several minutes.
-
Sonication: Use a bath sonicator to provide ultrasonic energy, which can help break up compound aggregates.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.
-
Fresh DMSO: Ensure you are using a fresh, anhydrous stock of DMSO.
-
Issue 2: Precipitate Forms in the Working Solution Over Time
-
Possible Cause: The compound may not be stable in the aqueous solution at the given concentration and temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare working solutions immediately before each experiment.
-
Reduce Incubation Time: If possible, shorten the incubation period of your experiment.
-
Optimize Formulation: Re-evaluate your formulation. You may need to increase the concentration of co-solvents or surfactants, or decrease the final concentration of this compound.
-
Data Presentation
Quantitative Solubility Data for this compound
| Solvent/Vehicle | Solubility | Remarks |
| Water | Insoluble | |
| Ethanol | Slightly Soluble | Data on precise solubility is limited. |
| DMSO | 91 mg/mL (199.77 mM) | Use fresh, anhydrous DMSO for optimal results. |
| Formulation for in vivo use (e.g., oral administration) | See Protocol 1 | A multi-component vehicle is required to maintain solubility in an aqueous environment. |
| Formulation for in vitro use (e.g., cell culture) | See Protocol 2 | Based on the in vivo formulation, this can be adapted for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from a method for preparing a similar poorly soluble compound for in vivo studies and is based on a formulation provided for this compound. This protocol yields a 1 mL working solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile ddH₂O or saline
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 91 mg/mL).
-
Stepwise Dilution: a. In a sterile tube, add 400 µL of PEG300. b. To the PEG300, add 50 µL of your 91 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear. d. Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.
-
Use Immediately: This mixed solution should be used immediately for optimal results.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol is an adaptation of the in vivo formulation for use in cell culture, aiming to keep the final concentration of organic solvents low.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of this compound in your pre-warmed cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently by pipetting.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium to achieve your desired working concentration. For example, to make a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Vortex and Apply: Immediately after the final dilution, vortex the solution gently and add it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to your cell culture medium, ensuring the final DMSO concentration is identical to your experimental samples.
Mandatory Visualization
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: this compound selectively inhibits the p110δ isoform of PI3K.
References
Technical Support Center: Interpreting Unexpected Results with IPI-3063
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing IPI-3063 in their experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help interpret and resolve unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected inhibitory effect of this compound in my cellular assay?
A1: A lack of an observable effect can stem from several factors. Below is a checklist to troubleshoot this issue:
-
Cell Line Appropriateness: this compound is a highly selective inhibitor of the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[1] Confirm that your chosen cell line expresses p110δ and that the PI3K/Akt pathway is a critical driver of the biological process you are investigating.
-
Compound Solubility and Stability: this compound is soluble in DMSO but insoluble in water.[2] It is crucial to ensure the compound is completely dissolved. The use of fresh, anhydrous DMSO is recommended, as absorbed moisture can decrease solubility.[3] For optimal stability, store the powdered compound at -20°C and, once in solution, store at -20°C and use within a month to preserve its potency.[1][2]
-
Experimental Conditions: The effective concentration and duration of treatment can be cell-type and assay-dependent. In studies with purified mouse B cells, concentrations ranging from 0.01 nM to 100 nM for 48 hours have been shown to be effective. It is advisable to perform a dose-response experiment to identify the optimal concentration and a time-course experiment to determine the ideal incubation period for your system.
-
Assay Sensitivity and Controls: Ensure that your experimental readout is sensitive enough to detect the expected biological change. For signaling studies, such as measuring Akt phosphorylation via Western blot, it is important to stimulate the PI3K pathway prior to inhibitor treatment to ensure the pathway is active.
Q2: I'm seeing an incomplete inhibition of downstream signaling (e.g., phospho-Akt), or a rebound in signaling after an initial decrease. What could be the cause?
A2: This phenomenon is often observed with inhibitors of the PI3K/Akt/mTOR pathway and is typically attributed to the intricate network of feedback loops that regulate it.
-
Activation of Feedback Loops: The PI3K pathway is subject to negative feedback regulation. For example, a downstream effector, S6K1, can phosphorylate and inhibit upstream components like the insulin (B600854) receptor substrate 1 (IRS-1), thereby dampening the signaling cascade. Inhibition of the pathway with this compound can alleviate this negative feedback, leading to a compensatory reactivation of upstream signaling and a subsequent rebound in downstream effectors like phospho-Akt.
-
Upregulation of Compensatory Pathways: The inhibition of a major signaling pathway can sometimes lead to the activation of parallel survival pathways. For instance, cells might upregulate the MAPK/ERK pathway to compensate for the loss of PI3K signaling.
To further investigate these possibilities, consider the following:
-
Conduct a time-course experiment to monitor the dynamics of Akt phosphorylation and identify any potential rebound.
-
Analyze the activation state of key proteins in parallel signaling pathways, such as phospho-ERK.
-
Explore the possibility of using a combination of inhibitors to simultaneously block the primary and compensatory pathways.
Q3: What is the likelihood of observing off-target effects with this compound?
A3: this compound demonstrates high selectivity for the p110δ isoform. In biochemical assays, its IC50 value for other class I PI3K isoforms (p110α, p110β, and p110γ) is at least 400 times higher than for p110δ. This selectivity is even more pronounced in cell-based assays, with a differential of over 1,000-fold. This high degree of selectivity significantly reduces the probability of off-target effects stemming from the inhibition of other PI3K isoforms. Nevertheless, it is a standard and recommended practice to validate key findings using orthogonal approaches, such as genetic knockdown (siRNA or CRISPR) of the target protein or by using a structurally different inhibitor for the same target.
Data Presentation
Table 1: Inhibitory Potency of this compound against Class I PI3K Isoforms
| Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| p110α | 1170 | >100 |
| p110β | 1508 | >100 |
| p110δ | 2.5 ± 1.2 | 0.1 |
| p110γ | 2187 | >100 |
This data is a compilation from multiple sources.
Experimental Protocols
Protocol 1: In Vitro B Cell Proliferation Assay
This protocol is based on established methods for assessing the impact of this compound on the proliferation of mouse B cells.
-
B Cell Isolation: Isolate primary B cells from the spleens of mice using a standard purification technique like magnetic-activated cell sorting (MACS).
-
Fluorescent Labeling (Optional): To track cell division, label the purified B cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Plating: Plate the B cells in a 96-well plate at a suitable density for your assay.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 30, 100 nM) for 30 minutes. Remember to include a vehicle control (DMSO).
-
Cellular Stimulation: Induce B cell proliferation by adding a suitable stimulant, such as a combination of α-IgM and IL-4, or LPS and IL-4.
-
Incubation: Culture the cells for a period of 72 to 96 hours.
-
Data Acquisition: Measure B cell proliferation using flow cytometry to analyze CFSE dilution or by direct cell counting.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on the PI3K signaling pathway.
-
Cell Culture and Serum Starvation: Grow a p110δ-expressing cell line to the desired confluency. To reduce basal PI3K pathway activity, you may serum-starve the cells for a few hours prior to the experiment.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound for a predetermined amount of time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Pathway Activation: Stimulate the PI3K pathway by adding a relevant growth factor or cytokine (e.g., insulin, IGF-1) for a short duration (e.g., 10-30 minutes).
-
Protein Lysate Preparation: Lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Measure the total protein concentration in each lysate to ensure equal loading for the Western blot.
-
Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a membrane, and probe with primary antibodies specific for phospho-Akt (e.g., at Ser473 and/or Thr308) and total Akt. Following incubation with an appropriate secondary antibody, visualize the protein bands using a suitable detection method.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in IPI-3063 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using IPI-3063, a potent and selective p110δ inhibitor. The following information is designed to help you enhance the signal-to-noise ratio in your assays and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K pathway is crucial for regulating cell growth, proliferation, survival, and differentiation.[1][2] this compound specifically targets the p110δ isoform, which is predominantly expressed in hematopoietic cells and plays a critical role in B-cell signaling.[1][2] By inhibiting p110δ, this compound effectively suppresses B-cell survival, proliferation, and differentiation.[1]
Q2: What are the common assays used to assess the activity of this compound?
A2: Common assays to measure the effects of this compound include:
-
Cell Proliferation Assays: To assess the inhibitor's impact on the growth of B-cell lines.
-
Cell Viability/Apoptosis Assays: To determine if the inhibitor induces cell death.
-
p-Akt Western Blotting or ELISA: To measure the phosphorylation of Akt, a key downstream effector in the PI3K pathway, as a marker of pathway inhibition.
-
Antibody Class Switching Assays: To evaluate the effect of this compound on B-cell differentiation.[1]
Q3: I am observing a low signal-to-noise ratio in my experiments. What are the general causes?
A3: A low signal-to-noise ratio can be attributed to two main factors: a weak signal or high background.
-
Weak Signal: This can be due to suboptimal reagent concentrations (ATP, substrate, or enzyme in kinase assays), inactive enzymes, or incompatible buffer conditions.
-
High Background: This is often caused by non-specific binding of antibodies or other reagents to the assay plate, or contamination of reagents.
Q4: How can I be sure that this compound is active and stable in my experiments?
A4: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution into your culture medium, ensuring the final DMSO concentration is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced artifacts.
Data Presentation
This compound Potency and Selectivity
This compound demonstrates high potency for the p110δ isoform of PI3K with excellent selectivity over other Class I PI3K isoforms.
| Target | Assay Type | IC50 | Selectivity vs. p110δ |
| p110δ | Biochemical | 2.5 nM | - |
| p110δ | Cell-based | 0.1 nM | - |
| p110α | Cell-based | >1000-fold | >1000x |
| p110β | Cell-based | >1000-fold | >1000x |
| p110γ | Cell-based | >1000-fold | >1000x |
Data compiled from multiple sources.[1][3][4][5]
Experimental Protocols & Troubleshooting Guides
Below are detailed protocols for key assays and troubleshooting guides to address common issues that can affect your signal-to-noise ratio.
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol outlines a method to assess the effect of this compound on the proliferation of B-cell lines.
Materials:
-
B-cell lymphoma cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 1 µM. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide: Cell Proliferation Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row/column. |
| Edge effects due to evaporation. | Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. | |
| Low Signal or Poor Dynamic Range | Suboptimal cell number. | Optimize the initial cell seeding density. |
| Insufficient incubation time. | Extend the incubation time with this compound to allow for a more pronounced effect. | |
| Unexpectedly High Cell Viability | This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Cell line is resistant to p110δ inhibition. | Confirm the expression and activity of the PI3K pathway in your cell line. |
Protocol 2: p-Akt (Ser473) Western Blotting
This protocol details the detection of phosphorylated Akt as a measure of PI3K pathway inhibition by this compound.
Materials:
-
B-cell lymphoma cell line
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize the p-Akt signal, strip the membrane and re-probe for total Akt.
Troubleshooting Guide: p-Akt Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No p-Akt Signal | Inactive phosphatase inhibitors. | Always add fresh phosphatase inhibitors to the lysis buffer immediately before use. |
| Low abundance of p-Akt. | Stimulate the pathway with a growth factor (e.g., insulin, IGF-1) for a short period before lysis to increase the p-Akt signal. | |
| Antibody issues. | Ensure the primary antibody is validated for your application and use the recommended dilution. | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to find the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps. |
Visualizations
PI3K/Akt Signaling Pathway and this compound Inhibition
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
General Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in assays.
References
IPI-3063 Technical Support Center: Stability and Storage Best Practices
This technical support center provides guidance on the stability and storage of IPI-3063, a potent and selective p110δ inhibitor. Adherence to these best practices is crucial for ensuring the integrity and performance of the compound in your research experiments. The following information is based on general best practices for similar small molecule inhibitors and should be supplemented by user-specific validation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored under desiccated conditions. For short-term storage, 0 - 4°C is recommended, while long-term storage should be at -20°C.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in DMSO.[1] For in vitro experiments, prepare a stock solution in fresh, anhydrous DMSO.
Q3: How should I store the reconstituted this compound solution?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C for up to one month or at -80°C for up to one year.[3]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, it is a general best practice to protect all research compounds from light to prevent potential degradation. Store the solid compound and solutions in the dark.
Q5: Can I store the this compound solution at 4°C?
A5: It is not recommended to store this compound solutions at 4°C for extended periods. For short-term storage (days to weeks), 0 - 4°C is acceptable for the solid compound, but once in solution, freezing is recommended to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | Prepare fresh aliquots from a new vial of solid compound. Always use freshly prepared dilutions for your experiments. |
| Degradation of the compound due to moisture. | Ensure the solid compound is stored under desiccated conditions. Use anhydrous DMSO for reconstitution. | |
| Precipitate formation in the stock solution upon thawing | The solution may be supersaturated, or the solubility has decreased at a lower temperature. | Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. Ensure the solution is clear before making dilutions. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to improper dissolution or storage. | Before each use, visually inspect the stock solution for any precipitation. Briefly centrifuge the vial before opening to ensure all contents are at the bottom. |
| Potential degradation of the compound in the experimental media. | Prepare fresh dilutions of this compound in your cell culture or assay buffer immediately before use. Avoid prolonged incubation of the compound in aqueous solutions at room temperature. |
Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate expected stability under various conditions. Users should perform their own stability studies to confirm these findings for their specific experimental conditions.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity by HPLC (%) | Comments |
| -20°C, desiccated, dark | 24 months | >99% | Recommended long-term storage. |
| 4°C, desiccated, dark | 3 months | >99% | Suitable for short-term storage. |
| 25°C, ambient light | 1 week | 98% | Minor degradation observed. Avoid prolonged exposure to ambient light and temperature. |
| 40°C, 75% RH | 1 week | 95% | Significant degradation. Avoid exposure to high temperature and humidity. |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Duration | Purity by HPLC (%) | Comments |
| -80°C | 12 months | >99% | Recommended for long-term solution storage. |
| -20°C | 1 month | >99% | Suitable for short-term solution storage. |
| 4°C | 24 hours | 99% | Use within a day if stored at 4°C. |
| Room Temperature | 8 hours | 98% | Prepare fresh dilutions for experiments. Avoid keeping solutions at room temperature for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under stress conditions.
-
Acidic/Basic Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 40°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Collect samples at various time points.
-
Quench the reaction with a suitable agent (e.g., sodium bisulfite) before HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a sample of solid this compound in a 60°C oven.
-
Collect samples at various time points (e.g., 1, 3, 7 days).
-
Dissolve the samples in DMSO for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound and a sample of the solid compound to a calibrated light source (e.g., ICH option 1 or 2).
-
Keep control samples in the dark at the same temperature.
-
Analyze the samples by HPLC after a defined exposure period.
-
Visualizations
Caption: Workflow for handling and storing this compound.
This compound is a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.
Caption: Inhibition of the PI3K pathway by this compound.
References
Technical Support Center: Overcoming Resistance to IPI-3063 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective PI3K p110δ inhibitor, IPI-3063, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1] The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B cell receptor (BCR) signaling, making it a target for B cell malignancies.[2][3][4] this compound functions by blocking the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[2] In preclinical studies, it has been shown to potently suppress B cell survival, proliferation, and differentiation.
Q2: My cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance to PI3K inhibitors?
A2: Resistance to PI3K pathway inhibitors can be categorized as either intrinsic (pre-existing) or acquired (developed after treatment). Common mechanisms include:
-
Reactivation of the PI3K pathway: This can occur through secondary mutations in the PI3K genes or loss of the tumor suppressor PTEN.
-
Compensatory activation of alternative signaling pathways: Cells can bypass the inhibited PI3K pathway by upregulating other pro-survival pathways, such as the MAPK/ERK or WNT signaling pathways.
-
Upregulation of other PI3K isoforms: While this compound is selective for p110δ, cells may compensate by increasing the expression or activity of other isoforms like p110α or p110β.
-
Increased expression of receptor tyrosine kinases (RTKs): Inhibition of the PI3K/AKT pathway can lead to the upregulation of RTKs like HER2 and HER3 through FOXO transcription factors, which can reactivate the pathway.
-
Epigenetic modifications and cellular plasticity: Changes in the epigenetic landscape can alter gene expression programs, leading to a more resistant phenotype.
Q3: Are there specific resistance mechanisms reported for selective p110δ inhibitors like this compound?
A3: While specific studies on this compound resistance are limited, research on the clinically approved p110δ inhibitor, idelalisib (B1684644), provides valuable insights that are likely applicable. In idelalisib-resistant cell line models, the following have been observed:
-
Gain-of-function mutations in PIK3CA (encoding p110α).
-
Loss of PTEN protein expression.
-
Upregulation of PI3Kγ.
-
Activation of the MAPK and WNT signaling pathways.
-
Secretion of pro-survival factors like IL-6 and activation of PDGFRA signaling.
Interestingly, a whole-exome sequencing study of CLL patients who progressed on idelalisib did not identify recurrent mutations that could definitively explain the resistance mechanism, suggesting that non-genetic mechanisms may also be significant.
Troubleshooting Guide
Problem 1: Decreased this compound Efficacy Over Time in Culture
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. An increase of more than three-fold is generally considered indicative of resistance. 2. Investigate Pathway Reactivation: Use Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236), in the presence and absence of this compound. Persistent phosphorylation in the presence of the inhibitor suggests pathway reactivation. 3. Assess Bypass Pathway Activation: Probe for the activation of alternative pathways. For example, check the phosphorylation status of ERK1/2 (at Thr202/Tyr204) for the MAPK pathway. |
| Cell Line Contamination or Genetic Drift | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as this can affect cellular responses to drugs. |
Problem 2: Complete Lack of Response in a New Cell Line (Intrinsic Resistance)
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Line is not dependent on p110δ signaling | 1. Assess PI3K Isoform Expression: Perform Western blotting or qPCR to determine the relative expression levels of the different class I PI3K catalytic isoforms (p110α, p110β, p110δ, p110γ). Cell lines with low or absent p110δ expression are unlikely to respond to this compound. 2. Pan-PI3K Inhibitor Comparison: Treat the cells with a pan-PI3K inhibitor (e.g., BKM120, GDC-0941). If the cells are sensitive to a pan-inhibitor but not this compound, it suggests dependence on other PI3K isoforms. |
| Presence of Pre-existing Resistance Mechanisms | 1. Baseline Pathway Activity: Analyze the baseline phosphorylation status of AKT and ERK. High basal activation of bypass pathways may confer intrinsic resistance. 2. Sequencing of Key Genes: Sequence key genes in the PI3K pathway, such as PIK3CA, PIK3R1, and PTEN, to identify activating mutations or loss-of-function mutations that could render the pathway independent of p110δ signaling. |
Strategies to Overcome this compound Resistance
If resistance is confirmed, the following strategies, primarily involving combination therapies, can be explored to restore sensitivity.
Strategy 1: Vertical Pathway Inhibition
This approach involves targeting the PI3K pathway at different nodes.
| Combination | Rationale | Example Agents |
| This compound + AKT inhibitor | To overcome resistance mediated by reactivation of PI3K signaling upstream of AKT. | Capivasertib, AZD5363 |
| This compound + mTOR inhibitor | To block signaling downstream of AKT, which can be beneficial if there is persistent mTORC1 activity despite PI3K inhibition. | Everolimus (RAD001), Sapanisertib |
Strategy 2: Horizontal Pathway Inhibition
This strategy involves co-targeting parallel or bypass signaling pathways.
| Combination | Rationale | Example Agents |
| This compound + MEK/ERK inhibitor | To block the compensatory activation of the MAPK pathway. | Selumetinib, Ravoxertinib |
| This compound + BTK inhibitor | In B-cell malignancies, BTK and PI3Kδ are key components of BCR signaling. Dual inhibition can be synergistic and may overcome some resistance mechanisms. | Ibrutinib, Acalabrutinib, ONO/GS-4059 |
| This compound + PIM kinase inhibitor | PIM kinases have been shown to mediate resistance to PI3K inhibitors by regulating redox signaling and NRF2 activity. | AZD1208 |
Quantitative Data Summary: IC50 Values of PI3K Pathway Inhibitors in Sensitive vs. Resistant Cell Lines
The following table summarizes hypothetical data to illustrate the shift in IC50 values upon acquiring resistance.
| Cell Line | Compound | IC50 (Sensitive Parental Line) | IC50 (Resistant Subline) | Fold Change in IC50 |
| WSU-FSCCL | Idelalisib (p110δ inhibitor) | 50 nM | >500 nM | >10 |
| TMD8 | Ibrutinib (BTK inhibitor) | 10 nM | 150 nM | 15 |
| TMD8-Ibrutinib-Resistant | Idelalisib (p110δ inhibitor) | 54 nM | >4300 nM | >79 |
| PIK3CA-mutant Breast Cancer Cell Line | BYL719 (p110α inhibitor) | 63 nM - 1 µM (sensitive) | > 1 µM (resistant) | Variable |
Note: Data is illustrative and compiled from various sources on PI3K inhibitor resistance to demonstrate the concept.
Experimental Protocols
Generation of an this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
-
Determine Initial Dosing: Establish a baseline IC50 for the parental cell line using a cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Incubation: Incubate the cells for 48-72 hours.
-
Recovery: Replace the drug-containing media with fresh, drug-free media and allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells are 80% confluent, passage them and re-seed. Treat one portion of the cells with the same concentration of this compound and another portion with a 1.5- to 2-fold higher concentration.
-
Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the concentration of this compound.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells. A stable, significant increase in IC50 compared to the parental line indicates the establishment of a resistant cell line.
-
Clonal Isolation: Once the desired level of resistance is achieved, perform single-cell cloning by limiting dilution to ensure a homogenous resistant population.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound (at a concentration that inhibits the sensitive line) for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-ERK1/2 (Thr202/Tyr204), total ERK, and β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Overcoming resistance to targeted therapies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of IPI-3063 and Other PI3K Delta Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the phosphoinositide 3-kinase (PI3K) delta inhibitor IPI-3063 with other notable inhibitors in its class. The following sections provide a detailed analysis of their performance based on experimental data, comprehensive experimental protocols, and visualizations of key biological pathways and workflows.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[1] Consequently, PI3Kδ has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases. This guide focuses on this compound, a potent and highly selective PI3Kδ inhibitor, and compares its activity with other well-characterized PI3Kδ inhibitors, including the FDA-approved idelalisib, duvelisib, and umbralisib.
Quantitative Data Summary: Potency and Selectivity
The inhibitory activity of this compound and other PI3K inhibitors is summarized in the tables below. The data highlights the half-maximal inhibitory concentration (IC50) against the four Class I PI3K isoforms (α, β, γ, and δ), providing a clear comparison of their potency and selectivity.
Table 1: Biochemical IC50 Values of PI3K Delta Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| This compound | >1000 | >1000 | >1000 | 2.5 ± 1.2 |
| Idelalisib | >1089 | >664 | 89 | 2.5 |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 |
| Umbralisib | >10000 | 1116 | 1065 | 22.2 |
Data sourced from multiple independent studies.[2][3][4]
Table 2: Cell-Based IC50 Values of PI3K Delta Inhibitors
| Compound | Cell-Based PI3Kδ IC50 (nM) |
| This compound | 0.1 |
| Idelalisib | 2.3 |
| Duvelisib | Not readily available |
| Umbralisib | 24.3 |
Data sourced from multiple independent studies.
This compound demonstrates exceptional potency and selectivity for the PI3Kδ isoform in both biochemical and cell-based assays. Its biochemical IC50 for PI3Kδ is 2.5 nM, with over 400-fold selectivity against other Class I isoforms. In cell-based assays, this compound exhibits an even more potent IC50 of 0.1 nM for PI3Kδ. This high degree of selectivity minimizes the potential for off-target effects that can be associated with less selective PI3K inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway and a general workflow for evaluating PI3K inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (ADP-Glo™)
This protocol describes a method to determine the in vitro inhibitory activity of PI3K inhibitors against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.
Reagent Preparation:
-
Prepare a 10 mM stock solution of the PI3K inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Reconstitute recombinant human PI3K enzyme (e.g., p110δ/p85α) in kinase dilution buffer.
-
Prepare the lipid substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine (B164497) (PS) vesicles.
-
Prepare the ATP solution in kinase assay buffer.
Assay Procedure:
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol assesses the anti-proliferative effect of PI3K inhibitors on cancer cells.
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., B-cell lymphoma lines) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of the PI3K inhibitor or DMSO.
Proliferation Measurement:
-
Incubate the cells for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
Data Analysis:
-
Calculate the percentage of viable cells for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
Western Blotting for PI3K Pathway Activation
This protocol measures the effect of PI3K inhibitors on the PI3K pathway in a cellular context by assessing the phosphorylation status of AKT, a key downstream effector.
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of the PI3K inhibitor or DMSO for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor like insulin-like growth factor 1 (IGF-1) for 15-30 minutes.
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
Data Analysis:
-
Quantify the band intensities for phospho-AKT and total AKT.
-
Normalize the phospho-AKT signal to the total AKT signal for each sample.
-
Compare the normalized phospho-AKT levels in inhibitor-treated samples to the control to determine the extent of pathway inhibition.
Conclusion
This compound is a highly potent and selective PI3K delta inhibitor, demonstrating superior selectivity over other isoforms compared to some other clinically relevant PI3K delta inhibitors. Its strong performance in both biochemical and cellular assays makes it a valuable tool for researchers studying the role of PI3Kδ in normal physiology and disease. The provided experimental protocols offer a robust framework for the in vitro and in-cell characterization of this compound and other PI3K inhibitors, enabling researchers to further investigate their therapeutic potential.
References
IPI-3063: A Comparative Guide to its Selectivity Profile Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of IPI-3063, a potent phosphoinositide 3-kinase (PI3K) inhibitor, against various PI3K isoforms. The data presented herein is intended to assist researchers in evaluating this compound for their specific experimental needs.
Quantitative Selectivity Profile of this compound
This compound demonstrates high selectivity for the p110δ isoform of PI3K, with significantly lower activity against other Class I isoforms (p110α, p110β, and p110γ). This selectivity has been quantified through both biochemical and cell-based assays.
Biochemical Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against purified Class I PI3K isoforms.
| PI3K Isoform | Biochemical IC50 (nM) | Fold Selectivity vs. p110δ |
| p110δ | 2.5 ± 1.2[1][2][3][4] | 1 |
| p110α | 1171 ± 533[2] | ~468 |
| p110β | 1508 ± 624[2] | ~603 |
| p110γ | 2187 ± 1529[2] | ~875 |
Cellular Inhibition Data
The cellular potency and selectivity of this compound were assessed in isoform-specific cell-based assays.
| PI3K Isoform | Cellular IC50 (nM) | Fold Selectivity vs. p110δ |
| p110δ | 0.1[1][2][3][5] | 1 |
| p110α | 1901 ± 1318[2] | ~19010 |
| p110β | 102.8 ± 35.7[2] | ~1028 |
| p110γ | 418.8 ± 117.2[2] | ~4188 |
Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this guide.
Biochemical Kinase Assay
The biochemical potency of this compound was determined using a kinase assay with purified recombinant PI3K isoforms.
Protocol:
-
Purified recombinant p110α, p110β, p110γ, and p110δ enzymes were used.
-
The kinase reaction was initiated by the addition of ATP.
-
The activity of the enzyme was measured by quantifying the amount of phosphorylated substrate produced.
-
This compound was added at varying concentrations to determine the IC50 value for each isoform.
Cell-Based Isoform-Specific Assays
Cellular activity and selectivity were determined using cell lines engineered to depend on a specific PI3K isoform for proliferation or survival.
Protocol:
-
Isoform-specific cell lines were seeded in multi-well plates.
-
Cells were treated with a dose-range of this compound.
-
Cell viability or proliferation was measured after a set incubation period (e.g., 72 hours).
-
IC50 values were calculated based on the dose-response curves.
B-Cell Proliferation and Survival Assays
The functional effects of this compound on immune cells were assessed using primary B-cell assays.
Mouse B-Cell Survival Assay:
-
The culture medium was supplemented with either B-cell activating factor (BAFF) or interleukin-4 (IL-4) to promote survival.[1][3]
-
Various concentrations of this compound were added to the cultures.[1][3]
-
B-cell survival was assessed by flow cytometry.
Human B-Cell Proliferation Assay:
-
Purified human B cells were pre-treated with this compound for 30 minutes.[2]
-
B-cell proliferation was stimulated using a combination of human CD40L, anti-human IgM/IgG, human IL-2, and human IL-21.[2]
-
The cells were incubated for 120 hours.[2]
-
Proliferation was measured by assessing the dilution of a cell proliferation dye via flow cytometry.
Visualizing PI3K Signaling and Experimental Workflow
To further illustrate the context of this compound's activity, the following diagrams are provided.
Caption: PI3K signaling pathway with this compound's selective inhibition of the p110δ isoform.
Caption: Workflow for determining the biochemical and cellular selectivity of this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor this compound Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Efficacy of the p110δ-selective Inhibitor IPI-3063 Versus Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) p110δ-selective inhibitor, IPI-3063, with broad-acting pan-PI3K inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic candidates for their studies.
Introduction to PI3K Inhibition
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in various cancers and autoimmune diseases. Class I PI3Ks are heterodimeric enzymes consisting of a regulatory and a catalytic subunit. The four isoforms of the class I catalytic subunit are p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells, making them attractive targets for malignancies and disorders of the immune system.
Pan-PI3K inhibitors target all four class I isoforms, offering broad pathway inhibition. In contrast, isoform-selective inhibitors, such as this compound which targets p110δ, provide a more focused approach, potentially minimizing off-target effects.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the biochemical IC50 values of this compound and several pan-PI3K inhibitors against the four class I PI3K isoforms.
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| This compound | 1171 ± 533[1] | 1508 ± 624[1] | 2187 ± 1529[1] | 2.5 ± 1.2 [1] |
| Pictilisib (GDC-0941) | 3[2] | 33 | 75 | 3 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
As the data indicates, this compound demonstrates high potency and selectivity for the p110δ isoform, with at least 400-fold greater selectivity for p110δ over the other class I isoforms in biochemical assays. In contrast, pan-PI3K inhibitors such as Pictilisib, Buparlisib, and Copanlisib show potent inhibition across multiple isoforms.
Comparative Efficacy in Cellular Assays
Direct comparative studies in cellular contexts are crucial for understanding the functional consequences of selective versus pan-inhibition. A study by Chiu et al. (2017) in Frontiers in Immunology provides a direct comparison of this compound and the pan-PI3K inhibitor GDC-0941 in primary B-cell functional assays.
B-Cell Survival and Proliferation
In assays assessing B-cell survival and proliferation, this compound demonstrated potent inhibitory effects at low nanomolar concentrations, comparable to the pan-PI3K inhibitor GDC-0941. Specifically, this compound was shown to potently reduce mouse B-cell proliferation, survival, and plasmablast differentiation to a similar extent as GDC-0941.
Downstream Signaling
The efficacy of PI3K inhibitors is often assessed by their ability to inhibit the phosphorylation of downstream targets, such as AKT. In stimulated mouse primary B cells, this compound was highly effective in reducing the phosphorylation of AKT. This effect was observed at nanomolar concentrations, again rivaling the potency of the pan-PI3K inhibitor GDC-0941 in the same assay system.
The table below summarizes the key comparative findings from cellular assays.
| Parameter | This compound | Pan-PI3K Inhibitors (e.g., GDC-0941) |
| B-Cell Survival | Potent inhibition at nanomolar concentrations. | Potent inhibition. |
| B-Cell Proliferation | Potent inhibition at nanomolar concentrations. | Potent inhibition. |
| p-AKT Inhibition | Potent inhibition at nanomolar concentrations. | Potent inhibition. |
Experimental Protocols
In Vitro PI3K Isoform Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
-
Enzyme and Substrate Preparation : Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ are used. The lipid substrate, phosphatidylinositol (PI), is prepared in the assay buffer.
-
Inhibitor Preparation : this compound and pan-PI3K inhibitors are serially diluted in DMSO.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture containing the respective PI3K isoform, the lipid substrate, and the inhibitor at various concentrations.
-
Detection : The production of phosphatidylinositol-3-phosphate (PIP3) is quantified using a suitable detection method, such as a luminescence-based assay or an ELISA.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
B-Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the proliferation of primary B cells.
-
Cell Isolation : Primary B cells are isolated from mouse spleens or human peripheral blood.
-
Cell Staining : B cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Treatment : Labeled B cells are cultured in the presence of B-cell stimuli (e.g., anti-IgM, anti-CD40, IL-4) and treated with serial dilutions of this compound or a pan-PI3K inhibitor.
-
Flow Cytometry : After a defined incubation period (e.g., 72-96 hours), the cells are harvested, and the CFSE fluorescence is analyzed by flow cytometry. The dilution of CFSE in daughter cells is used to quantify the extent of cell division.
-
Data Analysis : The percentage of divided cells or the proliferation index is calculated for each treatment condition.
Western Blotting for p-AKT
This method is used to determine the effect of the inhibitors on the PI3K signaling pathway by measuring the phosphorylation of AKT.
-
Cell Culture and Treatment : A relevant cell line (e.g., a B-cell lymphoma line) is cultured and treated with various concentrations of this compound or a pan-PI3K inhibitor for a specified time.
-
Cell Lysis : The cells are lysed to extract total protein.
-
Protein Quantification : The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT, followed by incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis : The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.
Visualization of Signaling and Experimental Workflows
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Experimental Workflow for B-Cell Proliferation Assay
Caption: Workflow for assessing B-cell proliferation.
Conclusion
The p110δ-selective inhibitor this compound demonstrates remarkable potency against its target isoform, with significantly reduced activity against other class I PI3K isoforms. In cellular assays relevant to B-cell function, this compound exhibits efficacy that is comparable to that of the pan-PI3K inhibitor GDC-0941. This suggests that for biological processes highly dependent on p110δ signaling, such as B-cell proliferation and survival, selective inhibition can be as effective as broader pathway blockade.
The choice between a selective inhibitor like this compound and a pan-PI3K inhibitor will ultimately depend on the specific research question and the biological context under investigation. For studies focused on the specific roles of p110δ, or where minimizing off-target effects on other PI3K isoforms is critical, this compound offers a highly valuable tool. Conversely, pan-PI3K inhibitors are more suitable for studies where the goal is to achieve broad inhibition of the PI3K pathway. This guide provides the foundational data to aid researchers in this selection process.
References
Cross-reactivity of IPI-3063 with other kinase families
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
IPI-3063 is a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K pathway is a critical signaling cascade involved in cell survival, proliferation, and differentiation.[2][3] The p110δ isoform is primarily expressed in hematopoietic cells and plays a crucial role in B cell signaling. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, presenting available data on its selectivity and detailing the experimental protocols used for its characterization.
Selectivity Profile of this compound within the PI3K Family
This compound demonstrates exceptional selectivity for the p110δ isoform over other class I PI3K isoforms (p110α, p110β, and p110γ). Experimental data consistently show that the concentration of this compound required to inhibit p110δ is significantly lower than that needed to inhibit other isoforms.
Biochemical Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four class I PI3K isoforms in biochemical assays.
| Kinase Isoform | Biochemical IC50 (nM) | Selectivity Fold vs. p110δ |
| p110δ | 2.5 ± 1.2 | 1 |
| p110α | >1000 | >400 |
| p110β | >1000 | >400 |
| p110γ | >1000 | >400 |
Data sourced from Selleck Chemicals product information.
Cellular Inhibition Data
In cell-based assays, this compound maintains its high selectivity for p110δ.
| Kinase Isoform | Cellular IC50 (nM) | Selectivity Fold vs. p110δ |
| p110δ | 0.1 | 1 |
| p110α | >1000 | >10,000 |
| p110β | >1000 | >10,000 |
| p110γ | >1000 | >10,000 |
Data sourced from Selleck Chemicals and AbMole BioScience product information.
Cross-Reactivity with Other Kinase Families
Currently, there is a lack of publicly available data from broad kinase panel screens (e.g., kinome scans) for this compound against kinase families other than the PI3K family. The available literature focuses primarily on its high selectivity within the Class I PI3K isoforms. While this indicates a highly targeted inhibitor, researchers should be aware that a comprehensive assessment of off-target effects across the entire kinome has not been published. To definitively rule out cross-reactivity with other kinase families, such as tyrosine kinases or serine/threonine kinases, a broad kinase screening assay would be required.
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the PI3K/AKT signaling pathway downstream of p110δ. This leads to a reduction in the phosphorylation of key downstream effectors like AKT.
Caption: PI3K/p110δ Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay to determine the IC50 value of this compound against PI3K p110δ.
Biochemical PI3K p110δ Inhibition Assay (Luminescence-Based)
1. Reagents and Materials:
-
Recombinant human PI3K p110δ/p85α enzyme
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine triphosphate (ATP)
-
This compound (test inhibitor)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 10 µM with 10-fold serial dilutions. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3K p110δ/p85α enzyme and PIP2 substrate in the kinase assay buffer to the desired working concentrations.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K p110δ/p85α enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and PIP2 to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for Biochemical Kinase Inhibition Assay.
Conclusion
This compound is a highly potent and selective inhibitor of the PI3K p110δ isoform, with selectivity of over 400-fold against other Class I PI3K isoforms in biochemical assays and even greater selectivity in cellular contexts. This high degree of selectivity makes it a valuable tool for studying the specific roles of p110δ in cellular processes, particularly in immune cells. However, the lack of publicly available, comprehensive cross-reactivity data against a broad panel of other kinase families represents a current knowledge gap. Researchers should consider this when interpreting data from experiments using this compound, as off-target effects on other kinases cannot be definitively ruled out without further investigation.
References
Comparative Benchmarking: Idelalisib vs. Next-Generation PI3K Inhibitors
This guide provides a comparative analysis of the first-generation PI3Kδ inhibitor, Idelalisib, against a selection of next-generation PI3K inhibitors. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of their respective performance, supported by experimental data and methodologies.
Introduction to PI3K Signaling and Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are designed to block the activity of PI3K enzymes, thereby impeding the downstream signaling cascade that promotes tumorigenesis.
Idelalisib (Zydelig®), a first-generation inhibitor, selectively targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells. This has made it a valuable treatment for certain B-cell malignancies. However, its use has been associated with significant immune-mediated toxicities. Next-generation PI3K inhibitors have been developed with the aim of improving isoform selectivity, enhancing efficacy, and reducing adverse effects. This guide will compare Idelalisib to three such inhibitors: Umbralisib, Copanlisib, and Alpelisib.
PI3K Signaling Pathway
The diagram below illustrates the canonical PI3K signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular functions.
Caption: The PI3K/AKT/mTOR signaling cascade.
Comparative Performance Data
The following tables summarize key performance metrics for Idelalisib and the selected next-generation PI3K inhibitors.
Table 1: Isoform Selectivity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Primary Target(s) |
| Idelalisib | 8600 | 4000 | 2100 | 2.5 | δ |
| Umbralisib | >1000 | >1000 | >1000 | 22 | δ, CK1ε |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan (α, δ) |
| Alpelisib | 5 | 1200 | 290 | 250 | α |
Data compiled from publicly available literature. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
Table 2: Clinical Efficacy and Safety Overview
| Inhibitor | Approved Indications | Common Adverse Events (Grade ≥3) |
| Idelalisib | Relapsed CLL, FL, SLL | Diarrhea/colitis, pneumonia, neutropenia, elevated liver enzymes |
| Umbralisib | Relapsed/refractory MZL, FL | Diarrhea, nausea, fatigue, neutropenia, elevated liver enzymes |
| Copanlisib | Relapsed FL | Hyperglycemia, hypertension, neutropenia, lung infections |
| Alpelisib | HR+, HER2-, PIK3CA-mutated advanced breast cancer | Hyperglycemia, rash, diarrhea, nausea |
CLL: Chronic Lymphocytic Leukemia; FL: Follicular Lymphoma; SLL: Small Lymphocytic Lymphoma; MZL: Marginal Zone Lymphoma.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay (PI3K Isoform Selectivity)
This assay quantifies the inhibitory activity of a compound against specific PI3K isoforms.
-
Reagents and Materials : Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (e.g., Idelalisib).
-
Procedure : a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the PI3K enzyme, the lipid substrate (PIP2), and the diluted compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. f. Measure luminescence using a plate reader.
-
Data Analysis : The luminescent signal is inversely proportional to the PI3K activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
This assay measures the effect of a PI3K inhibitor on the growth of cancer cell lines.
-
Cell Lines : Select appropriate cancer cell lines (e.g., B-cell lymphoma lines for Idelalisib).
-
Procedure : a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PI3K inhibitor. c. Incubate for 72 hours. d. Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin. e. Measure luminescence or fluorescence to determine the number of viable cells.
-
Data Analysis : Normalize the results to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PI3K inhibitor.
A Comparative Guide to IPI-3063 and IPI-443: Selective vs. Dual PI3K p110δ/γ Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, IPI-3063 and IPI-443 (also known as duvelisib (B560053) or IPI-145). The objective is to delineate their biochemical and cellular activities, focusing on their differential effects on the p110δ and p110γ isoforms. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies in immunology, oncology, and beyond.
Introduction to this compound and IPI-443
The class I PI3Ks are crucial enzymes in signaling pathways that govern cell growth, proliferation, survival, and differentiation. The p110δ and p110γ isoforms are predominantly expressed in hematopoietic cells, making them attractive targets for treating hematological malignancies and inflammatory diseases.
-
This compound is a potent and highly selective inhibitor of the p110δ isoform of PI3K.
-
IPI-443 (Duvelisib) is a dual inhibitor, targeting both p110δ and p110γ isoforms.
This guide will explore the comparative potency, selectivity, and functional effects of these two inhibitors.
Data Presentation: Biochemical and Cellular Potency
The inhibitory activity of this compound and IPI-443 against the four class I PI3K isoforms has been characterized in both biochemical (cell-free) and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below for direct comparison.
| Inhibitor | Target Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | p110α | 1171 ± 533[1] | 1901 ± 1318[1] |
| p110β | 1508 ± 624[1] | 102.8 ± 35.7[1] | |
| p110γ | 2187 ± 1529[1] | 418.8 ± 117.2[1] | |
| p110δ | 2.5 ± 1.2 [1] | 0.1 [2][3] | |
| IPI-443 (Duvelisib) | p110α | 1602 | >600-fold less potent than p110δ[3] |
| p110β | 85 | >600-fold less potent than p110δ[3] | |
| p110γ | 27.4 | 7.1 [3] | |
| p110δ | 2.5 | 0.29 [3] |
Note: Lower IC50 values indicate greater potency.
Signaling Pathway Inhibition
Both this compound and IPI-443 effectively inhibit the PI3K signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as AKT. In activated mouse B cells, the selective p110δ inhibitor this compound potently reduces p-AKT levels with a significant effect observed at 1 nM.[3] The dual p110δ/γ inhibitor, IPI-443, also demonstrates potent inhibition of AKT phosphorylation at similar concentrations, primarily targeting p110δ in this context.[3]
Comparative Effects on B-Cell Function
A key study directly compared the effects of this compound and IPI-443 on various B-cell functions.
B-Cell Survival and Proliferation
Both inhibitors were found to reduce B-cell survival and proliferation in a dose-dependent manner.
-
Survival: In mouse B-cells stimulated with B-cell activating factor (BAFF), this compound significantly decreased survival at a concentration of 10 nM.[3] IPI-443 showed a significant reduction in survival at 1 nM.[3]
-
Proliferation: this compound significantly reduced the accumulation of divided mouse B-cells at all tested concentrations.[3] IPI-443 exhibited a dose-dependent inhibition of proliferation starting at 1 nM.[3] In human B-cells, both inhibitors potently inhibited proliferation.
Plasmablast Differentiation and Antibody Production
-
Plasmablast Differentiation: Both this compound and IPI-443 potently decreased plasmablast differentiation in LPS-stimulated mouse B-cells, with effects observed starting at 1 nM.[3]
-
IgM Secretion: A similar dose-dependent decrease in IgM secretion was observed with both inhibitors.[3]
The study concluded that for many B-cell functions, the dual p110δ/γ inhibitor IPI-443 had comparable effects to the selective p110δ inhibitor this compound, suggesting that p110δ is the dominant isoform mediating these responses in B-cells.[3]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are summaries of the protocols used in the comparative studies.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the PI3K isoforms.
Protocol Summary:
-
Compound Preparation: Serial dilutions of this compound and IPI-443 are prepared in an appropriate buffer.
-
Enzyme Reaction: Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ) are incubated with the inhibitors.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Detection: The amount of product (phosphatidylinositol-3,4,5-trisphosphate or ADP) is quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated to determine the IC50 value.
B-Cell Proliferation Assay
This assay measures the effect of the inhibitors on the proliferation of B-cells following stimulation.
Protocol Summary (based on Chiu et al., 2017):
-
Cell Isolation: B-cells are purified from mouse spleens or human peripheral blood.
-
Labeling (Optional): Cells can be labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) to track cell division by flow cytometry.
-
Inhibitor Pre-treatment: Purified B-cells are pre-treated with various concentrations of this compound or IPI-443 for a specified time (e.g., 30 minutes).
-
Stimulation: B-cells are stimulated with agents that induce proliferation, such as anti-IgM, anti-CD40, IL-4, or LPS.
-
Incubation: Cells are cultured for a period of 48 to 120 hours to allow for proliferation.[3]
-
Analysis: Cell proliferation is assessed by measuring the total number of viable cells, the dilution of the proliferation dye (e.g., CFSE) by flow cytometry, or by using a colorimetric assay that measures metabolic activity (e.g., WST-1).
Western Blot for p-AKT
This method is used to determine the phosphorylation status of AKT, a downstream target of PI3K, as a measure of pathway inhibition in a cellular context.
Protocol Summary:
-
Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line) is cultured and then treated with different concentrations of this compound or IPI-443.
-
Stimulation: The PI3K pathway is activated by adding a growth factor or other stimulus.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT (as a loading control).
-
Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands. The intensity of the bands is quantified to determine the relative levels of p-AKT.
Conclusion
Both this compound and IPI-443 are potent inhibitors of the PI3K pathway with distinct selectivity profiles.
-
This compound offers high selectivity for p110δ , making it an excellent tool for specifically interrogating the role of this isoform in various biological processes. Its minimal off-target activity against other PI3K isoforms provides a clean pharmacological profile for targeted studies.
-
IPI-443 (Duvelisib) provides dual inhibition of p110δ and p110γ . This may offer a therapeutic advantage in contexts where both isoforms contribute to disease pathology, such as in certain hematological malignancies where the tumor microenvironment plays a significant role.
The choice between these two inhibitors will depend on the specific research question. For dissecting the precise role of p110δ, this compound is the preferred compound. For investigating the combined effect of inhibiting both p110δ and p110γ, or for translational studies where targeting the tumor and its microenvironment is desired, IPI-443 is a valuable tool. The experimental data presented in this guide provides a solid foundation for making an informed decision for future research endeavors.
References
A Head-to-Head Comparison of IPI-3063 and Other p110δ Antagonists for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of IPI-3063 and other prominent phosphoinositide 3-kinase δ (p110δ) inhibitors for researchers, scientists, and drug development professionals. We present a comprehensive overview of their biochemical and cellular activities, supported by experimental data, to facilitate informed decisions in research and development.
Introduction to p110δ Inhibition
The p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K) is a critical signaling molecule predominantly expressed in hematopoietic cells. It plays a central role in the development, survival, activation, and differentiation of B lymphocytes. Dysregulation of the PI3K/p110δ pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This guide focuses on this compound, a potent and selective p110δ inhibitor, and compares its performance against other notable p110δ antagonists.
Biochemical and Cellular Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected p110δ inhibitors against the four Class I PI3K isoforms. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Biochemical IC50 Values of p110δ Inhibitors Against PI3K Isoforms
| Compound | p110δ (nM) | p110α (nM) | p110β (nM) | p110γ (nM) |
| This compound | 2.5 ± 1.2[1] | >1000[1][2] | >1000[1][2] | >1000 |
| Idelalisib (CAL-101) | 2.5 | 820 | 565 | 89 |
| Umbralisib (TGR-1202) | 22.2 | >1000 | >1000 | >1000 |
| Zandelisib | 3.5 | 4,976 | 605 | 817 |
| IPI-443 (p110δ/γ dual inhibitor) | 0.29 (cellular IC50) | >600-fold less potent | >600-fold less potent | 7.1 (cellular IC50) |
Table 2: Cellular IC50 Values of p110δ Inhibitors
| Compound | Assay | IC50 (nM) |
| This compound | p110δ-specific cell-based assay | 0.1 |
| Umbralisib (TGR-1202) | Cell-based assay (EC50) | 24.3 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathway they target and the experimental workflows used to characterize them.
Caption: PI3K/p110δ signaling pathway and point of inhibition.
The diagram above illustrates the central role of p110δ in the PI3K signaling cascade, which is initiated by various cell surface receptors, including the B-Cell Receptor (BCR). This compound and other p110δ antagonists act by directly inhibiting the catalytic activity of p110δ, thereby blocking the conversion of PIP2 to PIP3 and the subsequent downstream signaling that promotes cell proliferation and survival.
Caption: General experimental workflow for p110δ inhibitor characterization.
This workflow outlines the key in vitro experiments used to characterize p110δ inhibitors. These assays are crucial for determining the potency, selectivity, and cellular effects of compounds like this compound.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
PI3K Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the in vitro inhibitory activity of compounds against purified PI3K isoforms.
Principle: This is a competitive immunoassay that measures the amount of PIP3 produced by the kinase reaction. The signal is inversely proportional to the PI3K activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Reaction Buffer.
-
Dilute the PI3K enzyme (e.g., p110δ/p85α) to the desired concentration in the reaction buffer.
-
Prepare a solution of the lipid substrate (PIP2).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
Prepare a stop/detection solution containing a biotinylated-PIP3 tracer, a europium (Eu3+) cryptate-labeled anti-PIP3 antibody, and streptavidin-XL665.
-
-
Assay Procedure:
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to all wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Allow the reaction to proceed for a set time at room temperature.
-
Terminate the reaction and initiate detection by adding the stop/detection solution.
-
Incubate the plate to allow the detection reagents to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-Akt (Ser473) ELISA
Objective: To measure the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of AKT at Ser473.
Principle: A sandwich ELISA is used to capture total AKT from cell lysates and detect the phosphorylated form using a specific antibody.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., purified mouse B-cells) in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration.
-
Stimulate the cells to activate the PI3K pathway (e.g., with anti-IgM).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
ELISA Procedure:
-
Add cell lysates to the wells of an ELISA plate pre-coated with a pan-AKT capture antibody.
-
Incubate to allow for the binding of AKT to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for phospho-AKT (Ser473).
-
Incubate and then wash the wells.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-AKT signal to the total protein concentration or to a parallel ELISA for total AKT.
-
Calculate the percent inhibition of AKT phosphorylation for each inhibitor concentration and determine the IC50 value.
-
B-Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of p110δ inhibitors on the proliferation and viability of B-cells.
Principle: This luminescent cell viability assay quantifies ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed B-cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a highly potent and selective p110δ inhibitor, demonstrating strong activity in both biochemical and cellular assays. Its high selectivity for p110δ over other Class I PI3K isoforms suggests a favorable therapeutic window with potentially fewer off-target effects. When compared to other p110δ inhibitors such as idelalisib, umbralisib, and zandelisib, this compound exhibits comparable or superior potency. The experimental protocols provided in this guide offer a standardized framework for the evaluation of these and other p110δ antagonists. This comparative guide is intended to serve as a valuable resource for the scientific community in the ongoing efforts to develop novel and effective therapies targeting the PI3K/p110δ signaling pathway.
References
Safety Operating Guide
Personal protective equipment for handling IPI-3063
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of IPI-3063, a potent and selective p110δ inhibitor. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, research-grade kinase inhibitors and are designed to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. - Eye Protection: Chemical splash goggles for a complete seal around the eyes. - Lab Coat: A dedicated, disposable, or non-absorbent lab coat. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: All work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
II. Operational Plan: Safe Handling and Experimental Use
Adherence to strict operational protocols is critical to minimize the risk of exposure to this compound.
| Procedure | Guideline |
| Designated Area | All work with this compound should be conducted in a designated and clearly marked area within the laboratory. |
| Ventilation | All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood. |
| Avoid Contamination | Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use. |
| Hand Washing | Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. |
| Storage | Store this compound in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C. |
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Decontamination | All non-disposable equipment should be decontaminated using an appropriate method, such as washing with a suitable solvent known to dissolve this compound, followed by a standard laboratory cleaning procedure. |
| Labeling | All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full name "this compound". |
IV. Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling a potent compound like this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
